Vitamin E nicotinate
Description
Historical Context of Vitamin E and Niacin Research
The scientific journeys of Vitamin E and niacin, the constituent components of vitamin E nicotinate (B505614), began independently in the early 20th century. Vitamin E was discovered in 1922 by Herbert M. Evans and Katharine S. Bishop as an essential dietary factor for reproduction in rats. researchgate.net Subsequent research established its role as a potent lipid-soluble antioxidant, crucial for protecting cell membranes from oxidative damage. nih.govresearchgate.net The primary and most biologically active form of vitamin E is α-tocopherol. cosmeticsinfo.orgnih.gov
Niacin, on the other hand, was identified as the "anti-pellagra factor" in the mid-1930s, following Joseph Goldberger's pioneering work that linked the devastating disease to dietary deficiencies. nobelprize.org Its essential role in cellular metabolism, particularly in redox reactions fundamental to energy production, was subsequently elucidated. patsnap.com
The initial therapeutic explorations of these vitamins were largely separate, focusing on preventing deficiency diseases and, later, on the potential benefits of supplementation for a range of chronic conditions. nih.govmdpi.com It was not until later that researchers began to investigate the effects of chemically combining these two essential nutrients.
Rationale for Esterification of Tocopherol with Nicotinic Acid in Scientific Inquiry
The esterification of α-tocopherol with nicotinic acid to form α-tocopheryl nicotinate is predicated on several scientific rationales aimed at potentially enhancing the properties of the parent vitamins. A primary motivation for creating ester forms of α-tocopherol, such as the acetate (B1210297) and succinate (B1194679) esters, is to improve its stability, as the free hydroxyl group on the chromanol ring of tocopherol is susceptible to oxidation. researchgate.netmdpi.com
Beyond stability, the combination with nicotinic acid was hypothesized to yield a molecule with synergistic or unique therapeutic effects. patsnap.comgoogle.com Nicotinic acid is known for its vasodilatory properties, which can improve blood circulation. patsnap.com The scientific inquiry into α-tocopheryl nicotinate has been driven by the prospect of combining the antioxidant capabilities of vitamin E with the circulatory benefits of niacin in a single, stable compound. patsnap.comgoogle.com This could theoretically offer a dual-pronged approach to conditions involving both oxidative stress and impaired blood flow. patsnap.com Furthermore, research has explored whether the ester linkage affects the absorption, metabolism, and ultimately, the biological efficacy of both the tocopherol and nicotinic acid moieties. nih.gov
Endogenous Occurrence and Biological Significance of Alpha-Tocopheryl Nicotinate in Biological Systems
A pivotal discovery in the study of α-tocopheryl nicotinate was its identification as an endogenous compound in biological systems. nih.govnih.gov Through metabolomics studies, researchers have found that α-tocopheryl nicotinate is naturally present in the heart tissue of rats. nih.govmdpi.com This finding is particularly significant because the animal diets in these studies were supplemented with dl-α-tocopheryl acetate and niacin separately, indicating that the ester is likely formed endogenously from its dietary precursors. nih.govmdpi.com
The biological significance of this endogenous ester is highlighted by the dramatic decrease in its levels observed in heart failure models. nih.govnih.govrsc.org This suggests a potential pathophysiological importance of vitamin E nicotinate. nih.govmdpi.com While the precise mechanisms of its endogenous formation and its specific biological functions are still under investigation, the correlation between its reduced levels and a disease state points towards a potentially protective role in cardiac tissue. nih.govrsc.org It has been hypothesized that endogenous α-tocopheryl nicotinate may have functions independent of simply being a source of its parent vitamins. rsc.org
Overview of Current Research Landscape and Identified Knowledge Gaps Concerning Alpha-Tocopheryl Nicotinate
The current body of research on α-tocopheryl nicotinate is relatively sparse and somewhat dated compared to the extensive literature on α-tocopherol and α-tocopheryl acetate. nih.govresearchgate.net However, existing studies have raised the possibility of differential metabolism and efficacy between this compound and other forms of vitamin E. nih.govnih.gov Some research suggests that α-tocopheryl nicotinate may be more potent than α-tocopheryl acetate in certain applications, such as in models of hypertension. nih.gov
Despite these intriguing findings, significant knowledge gaps remain. A primary unanswered question is the precise mechanism of endogenous α-tocopheryl nicotinate formation. nih.govmdpi.com While it is hypothesized to be formed through the re-esterification of dietary α-tocopherol with free niacin, the enzymatic pathways involved have yet to be identified. nih.gov
Further in vivo comparative studies against other tocopherol esters are needed to establish the clinical relevance of the observed differential effects. nih.govmdpi.com Elucidating the mechanisms behind the unique properties of α-tocopheryl nicotinate is another critical area for future research. nih.gov The potential for the intact ester to have its own biological activities, separate from its constituent parts, is a particularly compelling avenue for investigation. rsc.org
| Research Area | Key Findings | Identified Knowledge Gaps |
| Endogenous Occurrence | Found to occur naturally in rat heart tissue. nih.govmdpi.com Levels are significantly decreased in heart failure. nih.govnih.gov | The precise enzymatic pathway for its endogenous synthesis is unknown. nih.gov Its presence and role in other tissues are not well-documented. |
| Comparative Efficacy | Some studies suggest it may be more potent than α-tocopheryl acetate in specific models (e.g., hypertension). nih.gov | More extensive in vivo comparative studies are needed to confirm clinical relevance. nih.govmdpi.com The mechanisms for its potentially enhanced efficacy are not fully understood. nih.gov |
| Metabolism | The absorption of α-tocopheryl nicotinate is enhanced when administered with food. nih.gov The main metabolite of the tocopherol moiety is tocopheryl quinone, and for the nicotinic acid moiety, it is nicotinamide (B372718). nih.gov | A detailed comparative metabolism profile against other tocopherol esters is lacking. The extent to which the intact ester is absorbed and distributed in various tissues requires further investigation. |
| Biological Function | May have a pathophysiological importance in cardiac health. nih.govmdpi.com | The specific, independent functions of the intact α-tocopheryl nicotinate molecule are yet to be fully elucidated. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCTZZBYHQMQJ-AZAGJHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046396, DTXSID401019802 | |
| Record name | DL-alpha Tocopheryl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
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| Record name | DL-alpha-Tocopherol nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51898-34-1, 43119-47-7, 16676-75-8 | |
| Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51898-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherol nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43119-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tocopherol nicotinate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043119477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Tocopherol nicotinate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051898341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopheryl nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | DL-alpha Tocopheryl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopherol nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCOPHERYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-TOCOPHEROL NICOTINATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCP2FMP7I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for Vitamin E Nicotinate
Chemical Synthesis Pathways for Alpha-Tocopheryl Nicotinate (B505614)
Chemical synthesis of alpha-tocopheryl nicotinate, also known as Vitamin E nicotinate, primarily involves the formation of an ester bond between the phenolic hydroxyl group of alpha-tocopherol (B171835) and the carboxylic acid group of nicotinic acid. Various reagents and pathways have been developed to achieve this transformation efficiently.
Condensation Reactions Utilizing Nicotinic Acid as a Precursor
Direct condensation of nicotinic acid with alpha-tocopherol is a primary method for synthesizing this compound. google.com This process typically requires the presence of a coupling agent or catalyst to facilitate the esterification reaction. One patented method involves the reaction of nicotinic acid with tocopherol in an organic solvent in the presence of triphosgene (B27547). google.com Triethylamine (B128534) is then added dropwise to the reaction mixture, which is maintained at a controlled temperature between -5 °C and 20 °C. google.com The reaction proceeds for several hours to ensure completion, followed by a workup procedure involving washing with water and a sodium bicarbonate solution to isolate the crude product, which is then purified. google.com The fundamental reaction is an O-acylation, where the acyl group from nicotinic acid is introduced onto the oxygen atom of the tocopherol's phenolic hydroxyl group. google.com
Approaches Involving Nicotinoyl Chloride Hydrochloride as a Reagent
The use of a more reactive derivative of nicotinic acid, such as nicotinoyl chloride hydrochloride, offers an alternative pathway that often proceeds under milder conditions. This method, a variation of the Schotten-Baumann reaction, avoids the reversibility of direct esterification. google.com In a typical procedure, D,α-tocopherol is dissolved in toluene (B28343) and added to a solution of nicotinoyl chloride hydrochloride in a mixed solvent system of pyridine (B92270) and toluene (1:1 ratio). google.com The reaction is allowed to proceed overnight at room temperature. google.comgoogle.com The workup involves diluting the mixture with toluene, washing with a dilute sodium bicarbonate solution and water, drying over sodium sulfate, and evaporating the solvent under reduced pressure. google.com The final product is then purified by recrystallization. google.com Another reported synthesis dissolves 5,8-dimethyl tocol (B1682388) in benzene (B151609), to which a solution of nicotinoyl chloride hydrochloride in benzene is added, with the reaction proceeding at room temperature for 5 hours to yield 5,8-dimethyl tocol nicotinate. google.com
Oxidative Esterification Methods Utilizing 3-Pyridylaldehyde and Tocopherol
A more recent and innovative approach involves the one-step oxidative esterification of 3-pyridylaldehyde and tocopherol. google.com This method utilizes an aza-carbene catalyst, which is generated in situ from an azole quaternary ammonium (B1175870) salt and a base. google.com The reaction proceeds in the presence of an oxidant. The proposed mechanism involves the initial reaction of the aza-carbene catalyst with 3-pyridylaldehyde to form a first intermediate. google.com This intermediate is then oxidized to a second intermediate. Subsequently, the hydroxyl group of tocopherol attacks the carbonyl carbon of this second intermediate, leading to a third intermediate which then eliminates the aza-carbene catalyst to yield the final product, tocopheryl nicotinate. google.com This method is presented as having advantages such as the use of inexpensive raw materials and mild reaction conditions, making it suitable for industrial-scale production. google.com
| Pathway | Precursors/Reagents | Solvent(s) | Key Conditions | Reported Yield | Source |
|---|---|---|---|---|---|
| Condensation with Nicotinic Acid | Nicotinic acid, Tocopherol, Triphosgene, Triethylamine | Organic solvent (e.g., Methylene (B1212753) dichloride) | -5°C to 20°C reaction temperature | 93% | google.com |
| Reaction with Nicotinoyl Chloride Hydrochloride | D,α-tocopherol, Nicotinoyl chloride hydrochloride | Toluene, Pyridine | Room temperature, overnight reaction | Not specified | google.com |
| Reaction with Nicotinoyl Chloride Hydrochloride | 5,8-dimethyl tocol, Nicotinoyl chloride hydrochloride | Benzene | Room temperature, 5-hour reaction | 86.9% | google.com |
| Oxidative Esterification | 3-Pyridylaldehyde, Tocopherol, Azole quaternary ammonium salt, Base, Oxidant | Chloroform, Dichloromethane, Tetrahydrofuran, etc. | Mild reaction conditions | Not specified | google.com |
Catalytic Systems in Alpha-Tocopheryl Nicotinate Synthesis
The choice of catalyst is crucial for the efficiency of alpha-tocopheryl nicotinate synthesis. In condensation reactions involving nicotinic acid, a combination of triphosgene and an organic base like triethylamine is employed. google.com Another catalytic system reported for the reaction between tocopherol and nicotinic acid uses 1-methyl-2-chloropyridine mesylate and triethylamine in methylene dichloride, achieving a 93% yield after 6 hours at room temperature. google.com For pathways utilizing nicotinoyl chloride hydrochloride, pyridine often serves not only as a solvent component but also as a catalyst and an acid scavenger. google.comgoogle.com In the oxidative esterification route, the catalyst is an aza-carbene, generated in situ from precursors like imidazole, thiazole, or triazole quaternary ammonium salts in the presence of a base. google.com These catalytic systems are designed to activate the carboxylic acid (or its derivative) and facilitate the nucleophilic attack by the hydroxyl group of tocopherol.
Enzymatic Synthesis Approaches for Alpha-Tocopheryl Nicotinate
Enzymatic methods for synthesizing vitamin E esters have gained attention as they offer milder reaction conditions, higher selectivity, and a more environmentally friendly process compared to traditional chemical methods. mdpi.comspringernature.comnih.gov
Lipase-Mediated Esterification and Transesterification Reactions
Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the primary enzymes used for the synthesis of vitamin E esters, including alpha-tocopheryl nicotinate. mdpi.comfrontiersin.org These enzymes can catalyze both esterification (reaction of tocopherol with nicotinic acid) and transesterification (reaction of tocopherol with an ester of nicotinic acid, such as ethyl nicotinate) reactions. mdpi.comfrontiersin.org
Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and Candida rugosa lipase (CRL) have been shown to be effective in catalyzing the acylation of tocopherol's phenolic group. mdpi.comresearchgate.net While much of the research has focused on the synthesis of vitamin E acetate (B1210297) and succinate (B1194679), the principles are applicable to nicotinate synthesis. mdpi.comresearchgate.net For instance, studies have successfully used CALB and CRL to catalyze the transesterification between α-tocopherol and ethyl ferulate, a structurally similar reaction. researchgate.net An in silico study evaluated the enzymatic tunnels of CALB for the biotransformation of various α-tocopherol esters and found a suitable tunnel for α-tocopherol nicotinate, suggesting the feasibility of this enzymatic synthesis. frontiersin.org The efficiency of these lipase-catalyzed reactions is influenced by several factors, including the specific enzyme used, the nature of the acyl donor, the reaction medium (which can be an organic solvent or a solvent-free system), and water activity. mdpi.comresearchgate.net
| Enzyme | Reaction Type | Substrates | Key Findings | Source |
|---|---|---|---|---|
| Candida antarctica lipase B (CALB / Novozym 435) | Transesterification | α-Tocopherol, Vinyl acetate | Successfully catalyzed the acylation of the phenolic group. | mdpi.com |
| Candida rugosa lipase (CRL) | Transesterification | α-Tocopherol, Ethyl ferulate | Catalyzed the reaction to form α-tocopheryl ferulate. | researchgate.net |
| Candida antarctica lipase B (CALB) | Transesterification | α-Tocopherol, Ethyl ferulate | Catalyzed the reaction to form α-tocopheryl ferulate with a 25.2% yield in a solvent-free system. | researchgate.net |
| Candida antarctica lipase B (CALB) | Biotransformation (in silico) | α-Tocopherol nicotinate | Molecular dynamics showed a suitable enzymatic tunnel for the substrate. | frontiersin.org |
Optimization of Enzymatic Reaction Conditions for Enhanced Yieldresearchgate.net
The enzymatic synthesis of this compound, typically through the esterification of α-tocopherol with nicotinic acid or its derivatives, is a process influenced by multiple variables. Optimizing these reaction conditions is crucial for maximizing the yield and efficiency of the synthesis. Key parameters that are the focus of research include the choice of enzyme, substrate molar ratio, reaction temperature, reaction medium (solvent), and water activity. mdpi.com
Enzyme Selection and Immobilization: The choice of lipase is a primary factor in the synthesis of Vitamin E esters. Lipases from various microbial sources have been tested for their catalytic efficiency in esterification reactions. Among the most effective and widely studied is the lipase B from Candida antarctica (CALB), particularly in its immobilized form, Novozym 435. researchgate.netmdpi.com Immobilization not only improves the stability and reusability of the enzyme, a key aspect for industrial applications, but can also enhance its catalytic activity. For instance, in the synthesis of Vitamin E acetate, the acetylation of α-tocopherol was found to be faster when CALB was immobilized on polypropylene (B1209903) compared to other carriers, an effect correlated with the higher porosity of the support. researchgate.net
Influence of Reaction Medium: The reaction medium plays a critical role as Vitamin E is highly viscous and poorly soluble in water. mdpi.com While organic solvents can be used to improve the solubility of substrates, they also impact enzyme activity. The polarity of the solvent is a significant parameter; for example, in the synthesis of α-tocopherol succinate, a mixed solvent system of DMSO and tert-butanol (B103910) was used to balance substrate solubility with the maintenance of enzyme activity. mdpi.com Research on various Vitamin E esters has shown that solvent choice significantly affects conversion rates. For the transesterification of ethyl ferulate and α-tocopherol, toluene was found to be a more effective medium than tert-butanol. mdpi.com
Increasingly, solvent-free systems are being explored to create more environmentally friendly and efficient processes. In the preparation of α-tocopherol acetate, a higher yield of 95% was achieved in a solvent-free system compared to 85% in an organic solvent system. mdpi.com
Effect of Temperature and Substrate Ratio: Reaction temperature influences the reaction rate and enzyme stability. While higher temperatures can increase reaction kinetics, they can also lead to enzyme denaturation if a thermal stability limit is exceeded. researchgate.net For the synthesis of various esters using lipases, optimal temperatures are typically found in the range of 40-70°C. researchgate.net
The molar ratio of the substrates (α-tocopherol and the acyl donor, e.g., nicotinic acid) also directly impacts the reaction equilibrium and final yield. An excess of one of the reactants is often used to shift the equilibrium towards product formation. Optimization studies, often employing Response Surface Methodology (RSM), are used to determine the ideal ratio that maximizes conversion without incurring unnecessary costs from excess reactants. researchgate.netrsc.org
The following interactive table summarizes typical findings from optimization studies on the enzymatic synthesis of Vitamin E esters, which illustrate the principles applicable to this compound.
Exploration of Green Chemistry Principles in this compound Synthesis Research
The synthesis of this compound is increasingly being examined through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com The enzymatic synthesis route is a prime example of applying these principles to produce Vitamin E esters more sustainably. njtech.edu.cn
Biocatalysis as a Green Alternative: Traditional chemical synthesis of Vitamin E esters often relies on harsh conditions, such as high temperatures, and the use of toxic catalysts like pyridine or tertiary amines. mdpi.comgoogle.com These methods can lead to the formation of by-products, reduce the yield through oxidation of Vitamin E, and increase the costs associated with purification. mdpi.com In contrast, enzymatic catalysis offers several green advantages:
Mild Reaction Conditions: Enzymes like lipases operate under mild temperatures and pressures, reducing energy consumption and minimizing the degradation of sensitive molecules like Vitamin E. mdpi.com
High Selectivity: Enzymes exhibit high specificity, which reduces the formation of unwanted by-products and simplifies product purification, thereby minimizing waste. mdpi.comnih.gov
Environmental Friendliness: Enzymes are biodegradable catalysts, avoiding the use of heavy metals or toxic organic bases common in chemical synthesis. njtech.edu.cnmdpi.com
Safer Solvents and Solvent-Free Systems: One of the core principles of green chemistry is the use of safer auxiliary substances, like solvents. ejcmpr.com The high viscosity of Vitamin E often necessitates a reaction medium to facilitate the reaction. mdpi.com Green chemistry research focuses on replacing conventional volatile organic solvents (VOCs) like toluene with more benign alternatives, such as bio-based solvents or deep eutectic solvents. njtech.edu.cn An even more attractive approach is the development of solvent-free reaction systems. As noted in the synthesis of other Vitamin E esters, eliminating the solvent can lead to higher product yields, simplifies downstream processing, and significantly reduces the environmental footprint of the process. mdpi.com
Atom Economy and Waste Prevention: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy) and preventing waste generation. frontiersin.org Enzymatic esterification is inherently more atom-economical than many chemical routes that may require protecting groups or use stoichiometric reagents that are not incorporated into the final product. The high selectivity of enzymes minimizes waste streams, aligning with the principle of waste prevention. mdpi.com The chemical synthesis of nicotinic acid, a precursor, can have a low atom economy of around 25% and generate significant CO2 and toxic by-products, making biocatalytic routes for both the precursor and the final esterification highly desirable from a green chemistry perspective. frontiersin.org
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
Pharmacokinetics and Biotransformation of Vitamin E Nicotinate
Hydrolysis of Alpha-Tocopheryl Nicotinate (B505614) in Biological Systems
Upon ingestion, esterified forms of vitamin E, including alpha-tocopheryl nicotinate, are subject to hydrolysis to release free alpha-tocopherol (B171835) and the corresponding acid moiety.
The ester bond linking alpha-tocopherol and nicotinic acid is primarily hydrolyzed within the gastrointestinal tract. Studies indicate that while most vitamin E esters are broken down before absorption, alpha-tocopheryl nicotinate may undergo hydrolysis at a slower rate compared to some other esters, such as alpha-tocopheryl acetate (B1210297) nih.govresearchgate.net. This suggests that a portion of ingested alpha-tocopheryl nicotinate might be absorbed in its intact esterified form or undergo hydrolysis by esterases present in the intestinal lumen or within enterocytes nih.govmdpi.com.
Research has classified the hydrolytic susceptibility of various tocopheryl esters. Alpha-tocopheryl nicotinate falls into the "moderately hydrolyzable" group, distinguishing it from "easily hydrolyzable" esters like acetate and "scarcely hydrolyzable" ones like pivalate (B1233124) nih.gov. The presence of bile acids, particularly cholate, has been shown to be an important factor in the in vitro hydrolysis of alpha-tocopheryl esters by pancreatic carboxyl ester hydrolase (CEH) nih.gov. Furthermore, enzymes within the enterocytes, such as endoplasmic reticulum esterases, are capable of efficient hydrolysis, potentially even in the absence of pancreatic enzymes and bile salts mdpi.com.
While significant hydrolysis occurs in the gastrointestinal tract, some evidence suggests that de-esterification can also occur in systemic circulation and tissues. Alpha-tocopheryl nicotinate has been observed to be hydrolyzed in the blood, yielding alpha-tocopherol and niacin medchemexpress.com. Studies investigating the distribution of alpha-tocopheryl nicotinate within tissues have shown its presence in various cellular fractions of the liver, including nuclear, mitochondrial, lysosomal, microsomal, and supernatant fractions, with some metabolites also detected nih.gov. The primary metabolite of the nicotinic acid moiety in red blood cell contents and liver has been identified as nicotinamide (B372718) nih.gov. The tocopherol moiety is taken up by red blood cell membranes, while the nicotinic acid moiety is distributed within red blood cell contents nih.gov.
The hypothesis that alpha-tocopheryl nicotinate might be more effective than other esters is partly attributed to its potentially slower rate of hydrolysis, allowing more of the esterified form to reach tissues nih.gov.
Absorption and Systemic Distribution of Alpha-Tocopheryl Nicotinate and its Metabolites
The absorption and systemic distribution of alpha-tocopheryl nicotinate are influenced by its esterified nature and its interaction with the body's lipid absorption pathways.
The intestinal absorption of alpha-tocopheryl nicotinate, like other fat-soluble vitamins, is a complex process that typically involves incorporation into mixed micelles formed with bile salts and dietary lipids. Transporters such as Niemann-Pick C1 like 1 (NPC1L1), scavenger receptor class B type I (SR-BI), and cluster of differentiation 36 (CD36) are implicated in the uptake of tocopherols (B72186) into enterocytes oregonstate.edu.
While hydrolysis is a common prerequisite for the absorption of many vitamin E esters, studies suggest that hydrolysis is not always essential for the absorption of all tocopheryl esters, including nicotinate nih.gov. Furthermore, compared to alpha-tocopheryl acetate, a greater proportion of alpha-tocopheryl nicotinate appears to escape hydrolysis in the gastrointestinal tract, leading to higher concentrations in the blood nih.gov. This suggests that the ester form itself may be absorbed, or that its slower hydrolysis allows more of the compound to enter circulation nih.gov.
Quantitative data indicates that between 76% and 90% of radiolabeled alpha-tocopheryl nicotinate is converted to unesterified alpha-tocopherol before appearing in the lymph nih.gov. The absorption of alpha-tocopheryl nicotinate is also influenced by food intake; maximum blood concentrations were significantly higher in non-fasted subjects compared to fasted subjects nih.gov.
Table 1: Hydrolysis Classification of Tocopheryl Esters
| Ester Type | Hydrolysis Susceptibility | Reference |
|---|---|---|
| Alpha-Tocopheryl Acetate | Easily Hydrolyzable | nih.gov |
| Alpha-Tocopheryl Nicotinate | Moderately Hydrolyzable | nih.gov |
| Alpha-Tocopheryl Benzoate | Scarcely Hydrolyzable | nih.gov |
Table 2: In Vivo Conversion of Alpha-Tocopheryl Nicotinate to Alpha-Tocopherol
| Compound Administered | Conversion to Free Alpha-Tocopherol (before lymph) | Reference |
|---|
Table 3: Effect of Food Intake on Alpha-Tocopheryl Nicotinate Blood Concentration (Human Subjects)
| Condition | Relative Increase in Maximum Blood Concentration | Reference |
|---|
Following absorption, alpha-tocopheryl nicotinate and its metabolites are distributed throughout the body via the bloodstream. Studies have indicated that alpha-tocopheryl nicotinate is present in higher concentrations in the blood compared to alpha-tocopheryl acetate, suggesting a potentially greater systemic absorption or slower clearance of the esterified form nih.gov.
Emerging research has identified alpha-tocopheryl nicotinate endogenously within heart tissue researchgate.netnih.gov. Notably, its levels have been observed to be significantly decreased in models of heart failure, suggesting a potential role in cardiac physiology and pathophysiology researchgate.netnih.gov. The distribution within tissues also involves the uptake of the tocopherol moiety into cell membranes, such as those of red blood cells, while the nicotinic acid moiety is found within the cellular contents nih.gov.
Endogenous Formation of Vitamin E Nicotinate within Biological Systems
There is evidence suggesting that this compound can be synthesized endogenously within biological systems. Studies have demonstrated that rats fed a diet containing vitamin E acetate and niacin separately, but not in the esterified form, still exhibited the presence of alpha-tocopheryl nicotinate in their heart tissue nih.govresearchgate.net. This observation leads to the hypothesis that the body may possess mechanisms to esterify dietary vitamin E (alpha-tocopherol) with free niacin (nicotinic acid) to form alpha-tocopheryl nicotinate nih.govresearchgate.netrsc.org. The decrease in endogenous alpha-tocopheryl nicotinate observed in disease states, such as heart failure, further supports its biological relevance and potential endogenous production researchgate.netnih.gov.
Compound Names:
| Common Name | Scientific Name / Chemical Name |
| This compound | Alpha-Tocopheryl Nicotinate |
| Niacin | Nicotinic Acid |
| Vitamin E | Alpha-Tocopherol |
| Alpha-Tocopheryl Acetate | Alpha-Tocopheryl Acetate |
| Alpha-Tocopheryl Succinate (B1194679) | Alpha-Tocopheryl Succinate |
Cellular and Molecular Mechanisms of Action of Vitamin E Nicotinate
Independent Biological Signaling Functions of Intact Alpha-Tocopheryl Nicotinate (B505614)
Emerging research highlights that alpha-tocopheryl nicotinate can elicit cellular responses through specific signaling pathways, suggesting roles beyond simply acting as a precursor to free tocopherol or niacin.
Studies have demonstrated that alpha-tocopheryl nicotinate can engage in cellular signaling, influencing various biochemical pathways. Metabolomics analyses have shown that TN can differentially affect cells compared to a combination of alpha-tocopherol (B171835) acetate (B1210297) and niacin administered separately nih.govnih.gov. Specifically, TN has been observed to upregulate several primary fatty acid amides, including anandamide (B1667382) and palmitamide nih.govnih.gov. Furthermore, TN has been shown to activate mitogen-activated protein kinases (MAPKs), indicating its role in cellular signal transduction nih.govnih.gov. These findings suggest that the intact ester structure of TN possesses signaling capabilities that are not fully replicated when its components are provided independently nih.govnih.gov.
While direct evidence for tocopheryl nicotinate's specific induction of anti-inflammatory signals via ERK phosphorylation is still being elucidated, the broader vitamin E family, particularly alpha-tocopherol, is known to modulate inflammatory pathways. Alpha-tocopherol has been shown to influence cell signaling by activating pathways such as PI3K and MAPK, which can lead to downstream effects relevant to inflammation nih.gov. Vitamin E, in general, can exert anti-inflammatory effects by inhibiting protein kinase C (PKC) activity, which in turn can modulate signaling cascades like the MAPK/ERK pathway nih.govnih.gov. Given that TN activates MAPKs nih.govnih.gov, it is plausible that it contributes to anti-inflammatory signaling through these routes, though further research is needed to confirm the direct role of ERK phosphorylation by intact TN.
A significant finding regarding the independent functions of alpha-tocopheryl nicotinate is its ability to promote the synthesis of endocannabinoids, such as anandamide and virodhamine (B1236660) nih.govnih.govrsc.org. Research indicates that TN can effectively upregulate these bioactive lipids, which are involved in various physiological processes nih.govnih.govrsc.org. These endocannabinoids are agonists for cannabinoid receptors and play roles in pain, mood, and appetite regulation researchgate.netnih.govmaplespub.com. The proposed mechanism involves TN potentially binding to a receptor, such as G-protein coupled receptor 109A (GPR109A), leading to the activation of synthetic pathways or inhibition of catabolic pathways for these N-acylethanolamines nih.govrsc.org.
Table 1: Key Bioactive Lipids Upregulated by Alpha-Tocopheryl Nicotinate
| Bioactive Lipid | Description | Primary Role |
| Anandamide (AEA) | N-arachidonoylethanolamine | Endocannabinoid; agonist for CB1 and CB2 receptors; involved in mood, pain, appetite regulation. |
| Virodhamine (O-AEA) | O-arachidonoylethanolamine; constitutional isomer of anandamide | Endocannabinoid; agonist for CB1 and CB2 receptors; also influences cardiovascular function. |
| Palmitamide | Palmitoylethenoamide (PEA) | Bioactive lipid; acts on PPAR-α and other receptors; involved in pain and inflammation modulation. |
| N-acylethanolamines | A class of fatty acid amides including anandamide and palmitamide | Signaling molecules involved in various physiological processes, including inflammation and pain. |
| Fatty acid amides | A broader category of bioactive lipids | Modulate physiological functions; involved in cell signaling and inflammatory responses. |
Antioxidant Mechanisms Attributed to the Tocopherol Moiety
The tocopherol component of vitamin E nicotinate is responsible for its well-established antioxidant properties, which are crucial for cellular protection.
Alpha-tocopherol is recognized as a potent, fat-soluble antioxidant that operates within cellular membranes oregonstate.edudrugbank.com. Its primary role is to act as a chain-breaking antioxidant, effectively scavenging peroxyl radicals and other reactive oxygen species (ROS) oregonstate.edudrugbank.commedchemexpress.comnih.govnih.gov. By intercepting these damaging molecules, alpha-tocopherol prevents the propagation of free radical chain reactions that can lead to cellular damage drugbank.comnih.gov. The rate at which alpha-tocopherol reacts with lipid peroxyl radicals is significantly higher than the rate at which these radicals react with lipid molecules, underscoring its efficiency in this protective role drugbank.comnih.gov.
A critical function of the tocopherol moiety is the inhibition of lipid peroxidation, a process where free radicals attack polyunsaturated fatty acids in cell membranes, leading to membrane damage and dysfunction oregonstate.edudrugbank.commedchemexpress.com. Alpha-tocopherol's lipophilic nature allows it to integrate into cell membranes, where it can effectively neutralize lipid peroxyl radicals oregonstate.edudrugbank.com. This action interrupts the chain reaction of lipid peroxidation, thereby preserving the integrity and physiological properties of cellular membranes oregonstate.edudrugbank.commedchemexpress.com. This protective effect is vital for maintaining cell function and preventing damage associated with oxidative stress.
Compound List:
Alpha-Tocopherol (Vitamin E)
Alpha-Tocopheryl Nicotinate (this compound)
Niacin (Nicotinic Acid)
Anandamide (N-arachidonoylethanolamine)
Virodhamine (O-arachidonoylethanolamine)
Palmitamide
Reactive Oxygen Species (ROS)
Lipid Peroxyl Radicals
Extracellular Signal-Regulated Kinase (ERK)
Mitogen-Activated Protein Kinases (MAPKs)
N-acylethanolamines
Fatty acid amides
Vasodilatory and Circulatory Enhancement Mechanisms Attributed to the Niacin Moiety
The niacin moiety within this compound plays a significant role in modulating vascular tone and improving circulatory function. These effects are largely mediated through its influence on nitric oxide production and the rheological properties of blood.
Role in Nitric Oxide Production and Endothelial Function
The niacin component of this compound is implicated in enhancing endothelial function, primarily through its effects on nitric oxide (NO) production. Studies suggest that niacin can stimulate endothelial cells to increase the synthesis of NO ahajournals.orgmdpi.com. This process is crucial for vasodilation, the widening of blood vessels, which improves blood flow. Vitamin E, as an antioxidant, may further support NO bioavailability by protecting it from oxidative degradation ahajournals.orggoogle.comnih.govresearchgate.net. This dual action of promoting NO synthesis and preserving its activity contributes to improved endothelium-dependent vasodilation. Research indicates that vitamin E can reduce oxidative stress by protecting low-density lipoprotein (LDL) from oxidation and scavenging free radicals, thereby mitigating the oxidative inactivation of NO ahajournals.orgnih.govjacc.org.
Table 1: Mechanisms of Nitric Oxide Production and Endothelial Function Enhancement
| Mechanism | Associated Pathway/Molecule | Effect on Endothelial Function |
| Stimulation of NO Synthesis | Niacin moiety, Endothelial Nitric Oxide Synthase (eNOS) | Increased vasodilation, improved blood flow |
| Protection of NO from Oxidative Degradation | Vitamin E moiety (antioxidant activity), ROS scavenging | Enhanced NO bioavailability, preserved vasodilator function |
| Reduction of Oxidative Stress | Vitamin E moiety (LDL protection, free radical scavenging) | Mitigates endothelial dysfunction, preserves NO activity |
| Modulation of NADPH Oxidase Activity | Vitamin E, Vitamin C (synergistic antioxidant effects) | Reduced reactive oxygen species (ROS) production |
Impact on Blood Rheological Properties and Microcirculation
This compound has been shown to positively influence blood rheological properties, which are critical for efficient microcirculation. The compound has been observed to improve blood viscosity and enhance red blood cell deformability nih.govresearchgate.nettandfonline.com. Red blood cell deformability refers to the ability of red blood cells to change shape and squeeze through narrow capillaries. Impaired deformability can lead to increased blood viscosity and reduced blood flow in the microvasculature.
Research suggests that the improvement in rheological properties by this compound is primarily attributed to its ability to reduce lipid peroxidation stress on erythrocyte membranes researchgate.net. Oxidative stress can damage red blood cell membranes, making them more rigid and less deformable. By mitigating this oxidative damage, this compound helps maintain the flexibility of red blood cells, thereby improving blood flow dynamics in the microcirculation nih.govresearchgate.net. Furthermore, some evidence indicates that this compound can inhibit platelet aggregation, a process that can contribute to thrombus formation and impede blood flow researchgate.netnih.gov.
Table 2: Impact on Blood Rheological Properties
| Rheological Property | Effect of this compound | Potential Mediating Factor |
| Blood Viscosity | Decreased | Improved red blood cell deformability, reduced lipid peroxidation |
| Erythrocyte Deformability | Increased | Reduced oxidative stress on erythrocyte membranes |
| Platelet Aggregation | Inhibition | Antioxidant effects, modulation of inflammatory mediators |
| Microcirculation Blood Flow | Enhanced | Combination of improved viscosity and deformability |
Effects on Gene Expression and Protein Regulation Pathways
While specific details on gene expression and protein regulation directly attributed to this compound are complex and multifactorial, the individual components offer insights. Niacin, through its receptor GPR109A, can modulate various intracellular signaling pathways that influence gene expression and protein synthesis. For instance, GPR109A activation can lead to downstream effects on inflammatory pathways, potentially altering the expression of genes involved in immune responses and cellular stress directivepublications.orgmdpi.com. Vitamin E, as a lipid-soluble antioxidant, can influence cellular signaling cascades by protecting cellular components from oxidative damage, thereby indirectly affecting gene expression and protein stability. Its role in preserving cell membrane integrity and reducing lipid peroxidation can influence the activity of transcription factors and signaling proteins involved in cellular homeostasis and stress response google.comnih.govresearchgate.netnih.gov.
Table 3: Potential Gene/Protein Regulation Pathways
| Target Pathway/Gene/Protein | Effect of this compound | Associated Moiety (Primary) |
| Inflammatory Cytokine Genes | Modulation (e.g., IL-6, IL-1β) | Niacin (via GPR109A) |
| p-NF-κB Signaling Cascade | Inhibition | Niacin (via GPR109A) |
| Antioxidant Enzyme Genes | Upregulation (potential) | Vitamin E |
| Lipid Metabolism Pathways | Modulation | Niacin, Vitamin E |
| Cell Survival Proteins | Modulation | Niacin (via GPR109A) |
Interactions with Specific Cellular Receptors and Signaling Cascades
The primary known cellular receptor for nicotinic acid (niacin) is G protein-coupled receptor 109A (GPR109A), also known as niacin receptor 1 (NIACR1) or hydroxy-carboxylic acid receptor 2 (HCAR2) directivepublications.orgmdpi.comnih.govnih.govaacrjournals.org. Activation of GPR109A by niacin initiates a signaling cascade that typically involves the Gi family of heterotrimeric G proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, and subsequent effects on cellular processes such as lipolysis and inflammation mdpi.comnih.govnih.gov.
The interaction of niacin with GPR109A can also trigger downstream signaling events, including the activation of ERK1/2 pathways, although the precise role of these pathways in the beneficial effects of this compound requires further elucidation nih.gov. Furthermore, GPR109A activation is associated with receptor internalization, a process regulated by GRK2 and arrestin3, which can modulate receptor signaling and cellular responses nih.gov. While the vitamin E moiety primarily acts as a lipid-soluble antioxidant, it may also interact with various cellular signaling cascades by protecting cell membranes and intracellular components from oxidative damage, indirectly influencing pathways modulated by the niacin component or other cellular signals google.comnih.govresearchgate.net.
Table 4: Cellular Receptor and Signaling Cascade Interactions
| Cellular Receptor | Ligand/Activator | Signaling Cascade | Downstream Cellular Effect |
| GPR109A (HCAR2) | Niacin moiety | Gi protein activation, Adenylyl cyclase inhibition | Decreased cAMP, inhibition of lipolysis, anti-inflammatory effects, potential vasodilation |
| GPR109A (HCAR2) | Niacin moiety | GRK2/Arrestin recruitment | Receptor internalization, regulation of signaling duration |
| GPR109A (HCAR2) | Niacin moiety | ERK1/2 pathway activation (potential) | Modulates cellular responses, may contribute to side effects like flushing |
| Cell Membranes | Vitamin E moiety | Protection from oxidative damage | Maintenance of membrane integrity, indirect influence on signaling protein activity |
Preclinical Research on the Biological Efficacy of Vitamin E Nicotinate
Anti-inflammatory Research
In Vivo Models of Inflammation and Oxidative Stress
Research indicates that Vitamin E Nicotinate (B505614) possesses properties that may influence inflammatory and oxidative stress pathways. Computational analyses have suggested that Vitamin E Nicotinate can promote anti-inflammatory signals news-medical.net. While direct in vivo model data for this compound specifically in inflammation and oxidative stress is limited in the provided results, studies on Vitamin E generally highlight its role in mitigating oxidative damage. For instance, α-tocopherol, a component of this compound, has been shown in vitro to reduce the activity of enzymes implicated in oxidative processes, such as NADPH oxidases news-medical.netnih.gov. Furthermore, Vitamin E has demonstrated anti-inflammatory activities, including the reduction of neutrophil chemotaxis researchgate.net, and is noted for its ability to inhibit oxidative, proliferative, metabolic, and inflammatory damage at the cellular level researchgate.net.
Studies on Lipid Metabolism Modulation
This compound has been reported to contribute to the improvement of lipid metabolism nih.gov. While specific mechanisms are still under investigation, its esterification with niacin suggests a potential interplay with pathways influenced by nicotinic acid. Research has indicated that nicotinic acid can favorably shift fibrinolytic balance and decrease plasma fibrinogen in hypertriglyceridemic men nih.gov, and niacin generally influences lipid levels science.gov. Additionally, Vitamin E supplementation has been suggested as potentially beneficial in slowing the progression of microangiopathic conditions associated with Type 2 Diabetes Mellitus, which often involves dysregulation of lipid profiles and vascular health google.com.
Suppression of Cholesterol Synthesis
Specific preclinical research findings that directly detail the suppression of cholesterol synthesis by this compound were not identified within the reviewed search results. Further studies would be required to elucidate any direct impact on this metabolic pathway.
Regulation of Triglyceride Levels
While nicotinic acid, a constituent of this compound, has been linked to favorable effects on fibrinolytic balance and plasma fibrinogen in men with hypertriglyceridemia nih.gov, and niacin generally impacts lipid profiles science.gov, direct preclinical evidence specifically demonstrating the regulation of triglyceride levels by this compound was not found in the provided search snippets.
Effects on Platelet Aggregation and Function
This compound has demonstrated inhibitory effects on platelet aggregation, a critical factor in cardiovascular health. Studies have shown that this compound can inhibit platelet aggregation induced by hydrogen peroxide (H2O2), and to a lesser extent, by adenosine (B11128) diphosphate (B83284) (ADP) jst.go.jp. Complementary to this, this compound has also been observed to inhibit the lipid peroxidation of platelets when they are exposed to H2O2 jst.go.jp. These findings align with broader research on Vitamin E, which is recognized for its anti-coagulant activities, including the inhibition of platelet aggregation researchgate.net.
| Effect on Platelet Aggregation | Inhibition Level | Trigger/Stimulus |
| H2O2-induced aggregation | Inhibited | Hydrogen Peroxide (H2O2) |
| ADP-induced aggregation | Slightly Inhibited | Adenosine Diphosphate (ADP) |
| Lipid Peroxidation of Platelets | Inhibited | Hydrogen Peroxide (H2O2) |
Research in Retinopathy and Microangiopathic Conditions
Preclinical investigations suggest a potential role for this compound in managing conditions affecting microcirculation and vascular integrity, particularly in the context of diabetic complications. Supplementation with Vitamin E has been indicated as potentially useful in slowing the clinical deterioration associated with microangiopathic conditions in Type 2 Diabetes Mellitus google.com. More specifically, research has highlighted that alpha-tocopherol (B171835) nicotinate plays a role in improving blood rheological properties in type 2 diabetic patients experiencing retinopathy. This improvement is attributed to the reduction of lipid peroxidation stress on the erythrocyte membrane google.com. Additionally, this compound has been associated with claims of enhancing microcirculation and strengthening blood vessels nih.gov.
Investigation into Neurodegenerative Models and Cognitive Function
The provided search results did not yield specific preclinical findings detailing the effects of this compound on neurodegenerative models or cognitive function. While general Vitamin E has been linked to processes relevant to neuronal health, including its antioxidant role in mitigating oxidative stress which can contribute to neuronal dysfunction researchgate.netgoogle.com, direct evidence for this compound's specific impact on neurodegenerative models or cognitive function was not identified in the reviewed literature.
Compound List:
this compound
α-tocopheryl nicotinate
Vitamin E
α-tocopherol
Niacin (Vitamin B3)
α-tocopheryl acetate (B1210297)
α-tocopheryl succinate (B1194679)
Tocotrienols
Hydrogen peroxide (H2O2)
Adenosine diphosphate (ADP)
Nicotinic acid
Cancer Research Contexts
Preclinical investigations into the anti-cancer properties of Vitamin E have explored various forms, including α-tocopheryl nicotinate (α-TN). However, a significant body of research indicates that α-tocopheryl succinate (α-TS), another ester of Vitamin E, is generally considered more effective than α-tocopheryl nicotinate in modulating key cellular processes relevant to cancer.
Studies have established that α-TS is more potent than α-tocopherol, α-tocopheryl acetate, and α-tocopheryl nicotinate in inducing differentiation, inhibiting proliferation, and promoting apoptosis in cancer cells, with its effectiveness often dependent on concentration researchgate.netoup.commdpi.comcapes.gov.br. For instance, one comparative study demonstrated that α-tocopheryl succinate, in contrast to α-tocopheryl acetate and α-tocopheryl nicotinate, was capable of inducing differentiation, inhibiting proliferation, and promoting cell death in murine melanoma cells mdpi.com.
While general Vitamin E isoforms have shown promise in preclinical models by delaying tumor development, reducing tumor size, inhibiting proliferation, and inducing apoptosis nih.gov, specific data detailing the independent anti-cancer efficacy of α-tocopheryl nicotinate in these processes is less pronounced compared to α-TS. The available preclinical literature predominantly highlights α-TS as the Vitamin E ester with superior activity in these specific cancer research contexts mdpi.comcapes.gov.br. Consequently, direct quantitative data specifically for α-tocopheryl nicotinate's effects on cancer cell differentiation, proliferation inhibition, and apoptosis, suitable for a data table, is not prominently featured in the reviewed literature.
Emerging Areas of Biological Investigation
Beyond traditional cancer research, preclinical studies are beginning to explore other biological functions of this compound, including its potential impact on sleep quality and cellular reprogramming.
Emerging preclinical research has begun to investigate this compound's role in cellular reprogramming, particularly in the context of tissue repair. Preliminary studies have explored its use as part of a therapeutic cocktail for repairing cardiac damage. In preclinical models involving rats with induced pulmonary hypertension and subsequent right ventricular damage, a combination therapy that included this compound was administered nih.gov.
These early findings suggest that this compound may contribute to the restoration of cardiomyocyte ultrastructure. Specifically, observations indicated that key cellular components, including myofibrils, mitochondria, the T-tubular system, and the sarcoplasmic reticulum, exhibited structures comparable to those found in normal, healthy cardiomyocytes following treatment nih.gov. These results, though preliminary and from unpublished data, highlight a potential role for this compound in supporting cellular repair mechanisms through its involvement in pharmacological reprogramming strategies.
Table 1: Observed Ultrastructural Restoration in Cardiomyocytes in Preliminary Cellular Reprogramming Studies
| Cellular Component | Observed Status Post-Treatment with this compound Cocktail |
| Myofibrils (Mf) | Restored to normal structure |
| Mitochondria (Mt) | Restored to normal structure |
| T-tubular System (T-tub) | Restored to normal structure |
| Sarcoplasmic Reticulum (SR) | Restored to normal structure |
Note: These findings are from preliminary and unpublished preclinical studies nih.gov.
Clinical Investigation of Vitamin E Nicotinate in Human Health
Clinical Efficacy Studies in Cardiovascular Conditions
Clinical research has explored the therapeutic potential of vitamin E nicotinate (B505614) in several cardiovascular conditions, including hypertension, hyperlipidemia, and peripheral circulatory disturbances. Current time information in Copenhagen, DK.
A notable controlled, double-blind clinical trial investigated the efficacy of dl-alpha-tocopheryl nicotinate for the relief of subjective symptoms associated with hypertension and cerebral arteriosclerosis. Current time information in Copenhagen, DK. In this study, 89 patients completed the trial, with 44 receiving vitamin E nicotinate and 45 receiving a placebo. The results indicated a significantly greater general improvement rating in the group treated with this compound compared to the placebo group. Furthermore, statistically significant improvements were observed in specific symptoms such as numbness of the limbs and insomnia. Dizziness and a heavy feeling in the head also showed a tendency toward improvement. Current time information in Copenhagen, DK.
While this study highlights the compound's effect on symptoms related to hypertension, it is important to note that specific data on blood pressure reduction was not the primary focus of the reported outcomes. Animal studies have suggested that α-tocopheryl nicotinate may be more potent than α-tocopheryl acetate (B1210297) in its antihypertensive effects. Current time information in Copenhagen, DK.
Table 1: Improvement in Subjective Symptoms in Patients with Hypertension and Cerebral Arteriosclerosis Treated with this compound
| Symptom | Improvement with this compound vs. Placebo | Statistical Significance (p-value) |
|---|---|---|
| General Improvement | Significantly Greater | <0.005 |
| Numbness of Limbs | Higher Improvement Rating | 0.032 |
| Insomnia | Higher Improvement Rating | 0.025 |
| Dizziness | Higher Improvement Rating | 0.054 |
| Heavy Feeling of Head | Higher Improvement Rating | <0.10 |
| Stiff Neck | Higher Improvement Rating | <0.10 |
The impact of this compound on lipid profiles has been examined in patients with hyperlipidemia. A study involving 28 hyperlipidemic patients investigated the effects of α-tocopheryl nicotinate supplementation on serum lipoprotein(a) levels. The findings revealed that after a two-month treatment period, there was a significant decline in serum lipoprotein(a) levels in patients who had initial levels of 18 mg/dL or higher. Current time information in Copenhagen, DK.
Interestingly, other serum lipids, lipoproteins, and apolipoproteins, with the exception of lipoprotein(a), showed a tendency to increase with this compound treatment. Current time information in Copenhagen, DK. This suggests a specific mechanism of action on lipoprotein(a) metabolism.
Table 2: Effect of this compound on Serum Lipids in Hyperlipidemic Patients
| Lipid Parameter | Observed Effect |
|---|---|
| Serum Lipoprotein(a) (in patients with initial levels ≥18 mg/dL) | Significant Decline |
| Other Serum Lipids, Lipoproteins, and Apolipoproteins | Tendency to Increase |
This compound has been marketed with claims of clinical efficacy in treating peripheral circulatory disturbances. Current time information in Copenhagen, DK. Clinical research to substantiate these claims has included studies on its effects on skin microcirculation. One such study compared the effects of α-tocopheryl nicotinate with those of α-tocopheryl acetate on skin microcirculation in patients with circulatory disturbances. The study utilized a cooling–rewarming test to measure the mean rewarming time of the hands. The results demonstrated that α-tocopheryl nicotinate had a more pronounced effect in reducing the mean rewarming time when compared to a combination of α-tocopheryl acetate and nicotinic acid. Current time information in Copenhagen, DK. In a crossover arm of the study, patients who had shown minimal improvement with α-tocopheryl acetate experienced a reduction in mean rewarming time after switching to α-tocopheryl nicotinate.
Table 3: Comparative Effect of this compound on Skin Microcirculation
| Treatment Group | Effect on Mean Rewarming Time |
|---|---|
| α-Tocopheryl Nicotinate | Stronger reduction compared to the combination of α-tocopheryl acetate and nicotinic acid |
| Switch from α-Tocopheryl Acetate to α-Tocopheryl Nicotinate | Reduction in mean rewarming time in all patients |
Human Studies on Microcirculation and Blood Rheology
Investigations into the effects of this compound on microcirculation have extended to its impact on blood rheology, the study of the flow properties of blood. A study on healthy human subjects examined the effects of α-tocopheryl nicotinate on the microdynamics of phospholipid molecules in erythrocytes. The findings showed a significant decline in erythrocyte membrane viscosity in treated subjects compared to controls. Current time information in Copenhagen, DK.
Another study focused on female patients with non-insulin-dependent diabetes mellitus (NIDDM) and retinopathy. This research found that treatment with α-tocopheryl nicotinate led to a significant improvement in blood viscosity and red cell deformability. Current time information in Copenhagen, DK.
Table 4: Effects of this compound on Blood Rheology
| Parameter | Study Population | Observed Effect | Statistical Significance (p-value) |
|---|---|---|---|
| Erythrocyte Membrane Viscosity | Healthy Subjects | Significant Decline | Not specified |
| Blood Viscosity | Female NIDDM patients with retinopathy | Significant Reduction | <0.015 |
| Red Cell Deformability | Female NIDDM patients with retinopathy | Significant Improvement | <0.001 |
| Blood Viscoelasticity | Female NIDDM patients with retinopathy | Significant Reduction | <0.004 |
Research on Oxidative Stress Markers in Human Subjects
The antioxidant potential of this compound has been a key area of research. A study involving type 2 diabetic patients with retinopathy investigated the effects of α-tocopheryl nicotinate treatment on lipid peroxidation stress. The results showed a significant reduction in malondialdehyde (MDA) in red blood cell membranes, a key marker of oxidative stress. Current time information in Copenhagen, DK. Although the MDA levels were reduced, they remained higher than those observed in healthy controls. Current time information in Copenhagen, DK.
Furthermore, it has been noted that at higher serum concentrations of α-tocopherol, there is a decrease in exhaled pentane, another marker for oxidative stress. Current time information in Copenhagen, DK.
Table 5: Effect of this compound on Oxidative Stress Markers
| Oxidative Stress Marker | Study Population | Observed Effect | Statistical Significance (p-value) |
|---|---|---|---|
| Malondialdehyde (MDA) in Red Blood Cell Membranes | Type 2 diabetic patients with retinopathy | Significant Reduction | <0.005 |
| Exhaled Pentane | General (at serum α-tocopherol > 30 μM) | Decrease | Not specified |
Clinical Trials in Specific Disease States
The therapeutic application of this compound has been explored in specific disease states, with a notable focus on diabetes and its complications. The compound has been patented for use in diabetes. Current time information in Copenhagen, DK.
A significant clinical trial investigated the effects of α-tocopheryl nicotinate in type 2 diabetic patients with retinopathy. This study demonstrated that treatment with the compound led to a reduction in lipid peroxidation stress and an improvement in the hemorheological properties of erythrocyte membranes. Current time information in Copenhagen, DK. Specifically, there was a notable improvement in blood viscosity and red cell deformability, which is particularly relevant in the context of microangiopathy, a common complication of diabetes. Current time information in Copenhagen, DK.
Table 6: Summary of Clinical Findings for this compound in Type 2 Diabetes with Retinopathy
| Area of Investigation | Key Finding |
|---|---|
| Blood Rheology | Significant improvement in blood viscosity and red cell deformability |
| Oxidative Stress | Significant reduction in malondialdehyde (MDA) in red blood cell membranes |
Diabetes Mellitus Studies
The investigation into vitamin E and related compounds in the context of diabetes mellitus has often focused on antioxidant properties to mitigate oxidative stress, a key factor in the development of diabetic complications. frontiersin.orgnih.gov A notable study in this area examined the effects of combining vitamin E with nicotinamide (B372718) (a form of vitamin B3) in children and adolescents with recent-onset type 1 diabetes.
The IMDIAB IX randomized trial investigated whether adding vitamin E to nicotinamide could improve metabolic control and preserve residual β-cell function. nih.gov The study involved 64 patients with recent-onset type 1 diabetes, who were randomized to receive either nicotinamide alone or nicotinamide plus vitamin E, in conjunction with intensive insulin (B600854) therapy, over a two-year follow-up period. nih.gov
Table 1: IMDIAB IX Trial - Vitamin E and Nicotinamide in Type 1 Diabetes
| Parameter | Nicotinamide (NA) + Vitamin E Group | Nicotinamide (NA) Only Group | Key Findings |
|---|---|---|---|
| Participants | 32 children/adolescents with recent-onset type 1 diabetes | 32 children/adolescents with recent-onset type 1 diabetes | Total of 64 patients, mean age 8.8 years. nih.gov |
| Follow-up Period | 2 years | Long-term follow-up to assess preservation of β-cell function. nih.gov | |
| Primary Outcomes | Metabolic control (HbA1c, insulin requirement) and β-cell function (C-peptide secretion) | Assessed throughout the 2-year period. nih.gov | |
| Overall Results | No significant overall difference in HbA1c, insulin requirement, or baseline C-peptide secretion between groups. nih.gov | Both treatments preserved baseline C-peptide secretion over 2 years. nih.gov | |
| Subgroup Analysis (Age >9 years) | Significantly higher C-peptide levels at 6 months (P<0.003). nih.gov | Lower C-peptide levels at 6 months compared to the combination group. nih.gov | A potential synergistic effect was observed in older children at an early time point. nih.gov |
Alzheimer's Disease and Cognitive Impairment Research
The brain is particularly vulnerable to oxidative stress, which is considered a major contributor to neurodegeneration. mdpi.com This has led to extensive research on the antioxidant properties of vitamin E in preventing or delaying cognitive decline associated with aging and Alzheimer's disease (AD). mdpi.commdpi.com It is important to note that the majority of this research has been conducted using α-tocopherol, rather than specifically this compound.
Several clinical trials have investigated the impact of vitamin E supplementation on cognitive performance. A study by the Alzheimer's Disease Cooperative Study involving 769 individuals with amnestic mild cognitive impairment (MCI) found that vitamin E supplementation did not show a significant difference in the rate of progression from MCI to AD over a three-year period. mdpi.com However, another trial involving over 600 veterans with mild to moderate AD reported that vitamin E slowed the progression of the disease by approximately six months, or nearly 20% per year, compared to a placebo. va.gov This delay was measured by the patients' ability to perform daily activities. va.gov In this study, vitamin E supplementation was also associated with a reduction in caregiver burden. va.gov
The results from various studies have been inconsistent. mdpi.comnih.gov While some studies show that higher vitamin E intake from food is associated with a reduced risk of AD and slower cognitive decline, others have found no benefit from supplementation in preventing dementia. mdpi.commdpi.com
Table 2: Selected Clinical Research on Vitamin E in Alzheimer's Disease and Cognitive Impairment
| Study/Trial | Participants | Key Intervention | Primary Outcome | Results |
|---|---|---|---|---|
| Alzheimer's Disease Cooperative Study mdpi.com | 769 subjects with amnestic MCI | Vitamin E (α-tocopherol) | Progression from MCI to AD | Failed to demonstrate any significant difference in the probability of progression to AD. mdpi.com |
| VA Cooperative Study va.gov | Over 600 veterans with mild to moderate AD | Vitamin E (α-tocopherol) | Functional decline (Activities of Daily Living) | Slowed functional decline by about 6 months over a ~2.25 year follow-up; a reduction of nearly 20% per year compared to placebo. va.gov |
| Sano et al. mdpi.com | Patients with moderately severe AD | Vitamin E (α-tocopherol) | Time to primary outcome (e.g., death, institutionalization, severe dementia) | Delayed AD progression and functional decline. mdpi.com No improvement in cognitive function was observed. mdpi.com |
Meta-Analyses and Systematic Reviews of Clinical Evidence for this compound
Systematic reviews and meta-analyses provide a broader view of the clinical evidence by pooling results from multiple studies. Regarding vitamin E, these analyses have yielded mixed and often cautionary results, primarily focusing on α-tocopherol supplementation rather than this compound specifically.
A significant meta-analysis published in the Annals of Internal Medicine reviewed 19 clinical trials involving 135,967 participants to evaluate the dose-response relationship between vitamin E supplementation and total mortality. nih.govresearchgate.net The analysis concluded that high-dosage vitamin E supplements (≥400 IU/d) may increase all-cause mortality and should be avoided. nih.gov The pooled data from trials with high dosages showed a statistically significant increased risk for all-cause mortality. nih.govnatap.org Conversely, low-dosage vitamin E supplementation did not show the same risk. nih.gov
In the context of cognitive health, a 2017 Cochrane review assessed trials of vitamin E in people with AD and MCI. The review found no evidence that vitamin E affects the probability of progression from MCI to dementia. cochrane.org It also found no evidence of improved cognition in people who already had MCI or AD-related dementia. cochrane.org However, one trial included in the review suggested that people with AD who took vitamin E had a slower decline in their ability to perform daily activities. cochrane.org
A 2022 meta-analysis focusing on vitamin E intake from both diet and supplements found that a high intake was associated with a significantly reduced risk of dementia and Alzheimer's disease. frontiersin.org This suggests that the source and context of vitamin E intake may be important factors. The conflicting outcomes across different studies and meta-analyses highlight the complexity of vitamin E's role in human health and the need for further research to clarify its effects, particularly for specific forms like this compound. mdpi.comresearchgate.net
Advanced Analytical Techniques for Vitamin E Nicotinate
Chromatographic Methods for Quantification and Purity Assessment
Chromatography is the cornerstone for separating Vitamin E Nicotinate (B505614) from other related compounds, isomers, and matrix components. The choice between liquid and gas chromatography depends on the sample's nature and the analytical goals.
High-Performance Liquid Chromatography (HPLC) is a prevalent and versatile technique for the analysis of Vitamin E Nicotinate. epa.govresearchgate.net It offers robust separation of various Vitamin E forms, including tocopherols (B72186), tocotrienols, and their esters. epa.govresearchgate.net Both normal-phase (NP) and reversed-phase (RP) HPLC methods have been developed, with the former often providing superior resolution for complex mixtures of Vitamin E isomers. epa.govresearchgate.net
A notable NP-HPLC method utilizes a silica (B1680970) gel column with an isooctane-diisopropylether-1,4-dioxane mobile phase, which has demonstrated greater separation efficiency and selectivity for α-tocopheryl nicotinate compared to conventional RP-HPLC systems. epa.govresearchgate.net For detection, a photodiode array (PDA) or diode-array detector (DAD) can be employed, typically monitoring at a wavelength of around 295 nm for tocopherols. epa.govshimadzu.comnih.gov However, fluorescence detection (excitation at ~295 nm, emission at ~330 nm) offers a significant advantage, being approximately ten times more sensitive and more selective than UV-absorbance detection. epa.govresearchgate.net Ultra-performance liquid chromatography (UPLC), a higher-pressure variant of HPLC, has also been effectively used in the analysis of α-tocopheryl nicotinate, particularly in metabolomics studies requiring high throughput and resolution. mdpi.com
| Parameter | Condition/Setting | Reference |
|---|---|---|
| Chromatography Mode | Normal-Phase (NP-HPLC) | epa.govresearchgate.net |
| Stationary Phase (Column) | Silica Gel | epa.govresearchgate.net |
| Mobile Phase | Isooctane-diisopropylether-1,4-dioxane | epa.govresearchgate.net |
| Alternative Mode | Reversed-Phase (RP-HPLC) with C18 column | researchgate.netgoogle.com |
| Detection | UV-Absorbance (295 nm), Fluorescence (Ex: 295 nm, Em: 330 nm) | epa.govresearchgate.net |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of Vitamin E compounds. rsc.org A key consideration for analyzing tocopherols and their esters by GC is their low volatility, which necessitates a derivatization step to convert them into more volatile forms. mdpi.com This is commonly achieved by converting the hydroxyl group of the chromanol ring into a trimethylsilyl (B98337) (TMS) ether. mdpi.comnih.gov
For separation, capillary columns such as a VF-5MS are utilized. rsc.org A well-developed GC-MS method can achieve rapid separation of multiple Vitamin E isomers in under 15 minutes. rsc.org The mass spectrometer can be operated in both full scan mode for identification and selected ion monitoring (SIM) mode for sensitive quantification. rsc.orgnih.gov This approach allows for the simultaneous determination of various Vitamin E isomers and esters in complex matrices like nutritional supplements. rsc.org
Spectrometric Approaches for Structural Elucidation and Quantification
Spectrometry provides indispensable information on the molecular weight, structure, and quantity of this compound. When coupled with chromatographic separation, it forms a highly specific and sensitive analytical system.
Mass spectrometry is a definitive technique for both confirming the identity and quantifying this compound. When coupled with HPLC (LC-MS), it allows for the detection of analytes at extremely low levels, often in the femtomole range. epa.govresearchgate.net Atmospheric-pressure chemical ionization (APCI) is a suitable interface for this purpose. epa.govfao.org
Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. mdpi.com Through collision-induced dissociation (CID), the parent ion of this compound is fragmented to produce a characteristic pattern of daughter ions, which serves as a molecular fingerprint. epa.govresearchgate.net For instance, in metabolomics studies, the identity of α-tocopheryl nicotinate (with a measured m/z of 536.410) in rat heart tissue was unequivocally confirmed by comparing its MS/MS fragmentation pattern to that of a pure standard. mdpi.com High-resolution mass spectrometry, such as quadrupole-time-of-flight (Q-TOF), provides highly accurate mass measurements, further enhancing confidence in identification. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of molecules like this compound. While MS provides information on molecular weight and fragmentation, NMR reveals the precise arrangement of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.gov
1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR does the same for carbon atoms. nih.gov 13C-NMR is especially effective at distinguishing between the various tocopherol isomers and their esters. nih.gov 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR), are used to establish connectivity between atoms, allowing for the complete and unambiguous assignment of all 1H and 13C signals in the spectrum. nih.gov This level of detailed structural analysis is crucial for characterizing reference standards and identifying unknown related substances or degradation products.
Metabolomics Profiling in Biological Samples
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in uncovering the biological significance of this compound. mdpi.comnih.gov These studies typically use a combination of UPLC for high-resolution separation and high-resolution mass spectrometry (such as Q-TOF-MS) for detection and identification of metabolites. mdpi.comresearchgate.net
Through metabolomics, researchers made the pivotal discovery that α-tocopheryl nicotinate occurs endogenously in rat heart tissue and that its levels are dramatically (up to 30-fold) lower in a state of heart failure. mdpi.comnih.gov This finding was significant because the rats were fed a diet containing Vitamin E acetate (B1210297) and niacin separately, not the pre-formed ester, suggesting that this compound can be synthesized in the body. nih.govrsc.org
Further metabolomics studies on cultured human vascular smooth muscle cells revealed that this compound (TN) exerts biological effects that are distinct from those of its constituent parts (α-tocopheryl acetate plus niacin, TA + N). nih.govresearchgate.net These studies showed that TN treatment, but not TA + N, led to a significant upregulation of several primary fatty acid amides, including arachidonoylethanolamine (anandamide) and palmitamide. nih.govresearchgate.netsigmaaldrich.com Additionally, TN was found to activate mitogen-activated protein kinases, suggesting it plays a role in cell signaling pathways independent of its antioxidant precursors. nih.gov
| Finding | Biological System/Model | Primary Analytical Technique | Reference |
|---|---|---|---|
| Endogenous presence identified; levels decreased ~30-fold in heart failure. | Rat heart tissue | UPLC-Q-TOF-MS | mdpi.comnih.gov |
| Upregulation of primary fatty acid amides (e.g., anandamide (B1667382), palmitamide). | Human vascular smooth muscle cells | UPLC-MS | nih.govresearchgate.net |
| Activation of mitogen-activated protein kinases. | Human vascular smooth muscle cells | Metabolomics Analysis | nih.gov |
| Demonstrated differential metabolite profiles compared to its precursors. | Human vascular smooth muscle cells | UPLC-MS | nih.govresearchgate.net |
Identification of Endogenous Alpha-Tocopheryl Nicotinate
The existence of alpha-tocopheryl nicotinate as an endogenously formed compound has been a subject of recent scientific discovery, brought to light through advanced metabolomics studies. nih.govnih.gov Previously, this ester of vitamin E (alpha-tocopherol) and niacin was primarily known as a synthetically produced supplement. rsc.org However, untargeted metabolomics analysis of cardiac tissue in animal models has provided definitive evidence of its natural occurrence. nih.govrsc.org
The identification was achieved by comparing the metabolic profiles of tissues from control subjects versus those with specific pathologies, such as heart failure. nih.govrsc.org Researchers utilized a combination of high-resolution analytical techniques to separate and identify the molecule within the complex biological matrix of the heart. The primary method employed was reverse-phase ultra-performance liquid chromatography (UPLC) coupled with quadrupole-time-of-flight (Q-TOF) mass spectrometry. rsc.org This powerful combination allows for the precise separation of various metabolites followed by their accurate mass determination and fragmentation analysis, confirming the molecular structure of alpha-tocopheryl nicotinate.
Further analytical approaches for the identification of tocopherols and their esters, including the nicotinate form, in various complex matrices involve High-Performance Liquid Chromatography (HPLC). fao.orgresearchgate.net Specific methods include:
Normal-Phase HPLC (NP-HPLC): This technique has demonstrated high resolution and selectivity for various vitamin E isomers using a silica gel column with mobile phases like isooctane-diisopropylether-1,4-dioxane. researchgate.net
HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with an atmospheric-pressure chemical ionization (APCI) interface and a mass spectrometer allows for highly sensitive detection and confirmation of the compound's identity through collision-induced dissociation, which generates characteristic fragmentation patterns. fao.org
These studies have confirmed that alpha-tocopheryl nicotinate is likely formed endogenously from dietary sources of vitamin E (like dl-alpha-tocopheryl acetate) and niacin, as the compound was identified in rats that were not supplemented with the pre-formed ester. nih.gov
Quantitative Analysis of Alpha-Tocopheryl Nicotinate in Disease States
Following its identification, quantitative analysis has been pivotal in understanding the potential pathophysiological relevance of endogenous alpha-tocopheryl nicotinate. The most significant finding to date is the dramatic alteration of its concentration in the disease state of heart failure. nih.govnih.gov
Metabolomics studies revealed that while levels of other forms of vitamin E, such as alpha-tocopherol (B171835), were not significantly changed, the concentration of alpha-tocopheryl nicotinate was profoundly reduced in failing heart tissue. rsc.org In one key study using a rat model of pulmonary arterial hypertension-induced right-sided heart failure, the cardiac tissue level of this compound was found to be 30-fold lower compared to control groups. rsc.org This specific and substantial decrease suggests a unique biological role for this molecule that is independent of simply being a source of alpha-tocopherol. rsc.org
The quantitative data underscores the potential importance of this specific vitamin E ester in cardiac health and disease, distinguishing its behavior from that of its parent compounds. nih.gov
| Disease State | Biological Matrix | Analytical Technique | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Heart Failure (Rat Model) | Heart Tissue | Metabolomics (UPLC-Q-TOF MS) | Concentration dramatically decreased (30-fold lower than controls) | nih.govrsc.org |
Development and Validation of Sample Preparation Methodologies for Complex Biological Matrices
The accurate quantification and identification of alpha-tocopheryl nicotinate in complex biological matrices such as blood, plasma, serum, and tissue necessitate robust and validated sample preparation methods. nih.gov The primary goal of sample preparation is to remove interfering substances like proteins and phospholipids, which can suppress ionization in mass spectrometry and compromise chromatographic separation, while efficiently extracting the analyte of interest. uab.edu Given the lipophilic nature of alpha-tocopheryl nicotinate, methodologies are typically focused on liquid-liquid extraction (LLE) or solid-phase extraction (SPE). tiaft.org
Key Sample Preparation Techniques:
Protein Precipitation (PPT): Often a preliminary step, this involves adding an organic solvent (e.g., methanol, ethanol (B145695), or acetonitrile) to a biological fluid like serum or plasma to denature and precipitate the majority of proteins. uab.edu After centrifugation, the supernatant containing the analyte can be further processed.
Liquid-Liquid Extraction (LLE): This is a highly effective technique for lipophilic compounds. tiaft.org After initial protein precipitation or dilution, the sample is mixed with a water-immiscible organic solvent (e.g., hexane, ethyl acetate). nih.govtiaft.org The analyte, being more soluble in the organic phase, partitions into the solvent, which is then separated from the aqueous layer, evaporated, and reconstituted in a suitable solvent for analysis. nih.gov For tocopherols, a common procedure involves vortex mixing the sample (e.g., serum) with ethanol and then extracting twice with hexane. nih.gov
Method Validation: Validation is critical to ensure the reliability of the analytical data. Key validation parameters include:
Selectivity: Ensuring no interference from other matrix components at the retention time of the analyte.
Recovery: The efficiency of the extraction process, determined by comparing the analyte signal from an extracted sample to that of a non-extracted standard.
Matrix Effect: Assessing the degree of ion suppression or enhancement caused by co-eluting matrix components.
Linearity, Accuracy, and Precision: Establishing the quantitative performance of the method over a specific concentration range.
| Technique | Principle | Common Solvents/Materials | Advantages | Limitations |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Removal of proteins by denaturation with an organic solvent. | Acetonitrile, Methanol, Ethanol | Fast, simple, and inexpensive. | Non-selective, may not remove other interferences (e.g., phospholipids). uab.edu |
| Liquid-Liquid Extraction (LLE) | Analyte partitions into an immiscible organic solvent based on solubility. | Hexane, Ethyl Acetate, Dichloromethane | Efficient for lipophilic compounds, low cost. tiaft.org | Labor-intensive, can be difficult to automate, potential for emulsion formation. scribd.com |
| Solid-Phase Extraction (SPE) | Analyte is isolated from the matrix by selective adsorption onto a solid sorbent. | C18 or silica cartridges, various elution solvents. | High selectivity, provides very clean extracts, easily automated. scribd.com | Higher cost, requires method development to optimize sorbent and solvents. |
Formulation Science and Delivery Systems for Vitamin E Nicotinate
Strategies for Enhanced Stability and Bioavailability of Vitamin E Nicotinate (B505614)
To overcome the inherent challenges associated with VEN, researchers have explored several formulation strategies designed to improve its stability and ensure more consistent bioavailability. These strategies primarily focus on transforming the oily drug into a more manageable and bioavailable form.
Dry Emulsion Formulations
Dry emulsions (DEs) represent a powdered form derived from liquid emulsions, offering an advanced dosage form for oily drugs like Vitamin E Nicotinate nih.govnih.govresearchgate.net. This approach aims to enhance the stability of VEN and improve its drug release characteristics, thereby potentially increasing its bioavailability nih.govnih.govresearchgate.net. The conversion of VEN into a dry emulsion typically involves emulsifying the oily drug with specific carriers and surfactants, followed by a drying process. The physical state of VEN and the surfactant within the resulting dry emulsion particles, often analyzed by differential scanning calorimetry (DSC), plays a crucial role in determining the drug release profile nih.govresearchgate.netresearchgate.net.
Spray-Drying Techniques for Powdered Dosage Forms
Spray drying is a widely employed technique for producing redispersible dry emulsions of this compound nih.govnih.govresearchgate.netresearchgate.neteuropa.eu. This method transforms liquid emulsions into fine powders, which are easier to handle and can lead to improved absorption europa.eu. The process involves atomizing an emulsion containing VEN, along with excipients, into a stream of hot air, causing rapid solvent evaporation and the formation of solid particles nih.goveuropa.eumdpi.com. Studies have shown that spray-dried dry emulsions can yield spherical particles with desirable characteristics, such as smooth surfaces and improved thermal stability researchgate.netoregonstate.edu.
Role of Oily Carriers and Surfactants in Formulation Stability and Release
The selection of appropriate oily carriers and surfactants is paramount for the successful formulation of this compound, particularly in dry emulsion systems. Medium Chain Triglycerides (MCT) have been identified as effective oily carriers, while polyoxyethylene-polyoxypropylene-blockcopolymer (Pluronic F-68) and polyoxyethylenesorbitan monolaurate (Tween 80) are recognized as efficient emulsifying agents that facilitate desirable drug release properties from dry emulsions nih.govresearchgate.netresearchgate.net. The type and concentration of these excipients significantly influence the drug release kinetics and the physical state of VEN within the formulation nih.govresearchgate.netresearchgate.net. Additionally, Vitamin E TPGS (D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate), a water-soluble derivative of Vitamin E, functions as a surfactant and a versatile excipient in various drug delivery systems utm.my.
Microencapsulation and Nanoparticle-Based Delivery Systems Research
To further enhance the stability and control the release of this compound, researchers are actively investigating microencapsulation and nanoparticle-based delivery systems. Vitamin E itself is susceptible to degradation, making encapsulation a vital strategy for its protection cir-safety.orgnih.gov.
Nanoprecipitation has been utilized to create Vitamin E-loaded nanocapsules. Studies have reported mean diameters ranging from 165 to 172 nm with high encapsulation efficiencies of 97-98% nih.govresearchgate.net. Other formulations using poly ɛ-caprolactone (PCL) nanocapsules with lecithin (B1663433) and Pluronic F68 have achieved encapsulation efficiencies up to 99.97% and particle sizes around 185 nm researchgate.net.
Electrohydrodynamic (EHD) Techniques , such as electrospinning, have been employed to produce zein-based micro/nanoparticles encapsulating Vitamin E. These systems have demonstrated particle sizes ranging from 0.38 to 0.90 µm, with release profiles influenced by zein (B1164903) concentration mdpi.com.
Complex Coacervation has also been optimized to encapsulate Vitamin E, yielding microcapsules with high encapsulation efficiency (93.42%) and particle sizes varying from approximately 4 to 80 µm dergipark.org.tr. Zein-based microcapsules prepared using EHD techniques have shown encapsulation efficiencies exceeding 90% nih.gov.
Topical Delivery Systems and Research on Skin Penetration
Vitamin E is a common ingredient in cosmetic and dermatological products due to its antioxidant properties. However, its efficacy in topical applications can be limited by poor stability and low skin penetration cir-safety.orgmdpi.comscience.gov.
Skin Deposition: Studies indicate that topical formulations enriched with alpha-tocopherol (B171835) can lead to effective deposition of the compound within the stratum corneum. These elevated levels have been observed to be maintained for at least 24 hours nih.gov.
Penetration Enhancement: The incorporation of Vitamin E or its derivatives into topical formulations can act as a penetration enhancer for other active ingredients. For instance, infusing alpha-tocopherol into liposomes resulted in a significant increase in the transdermal flux of retinaldehyde mdpi.com. Research suggests that Vitamin E can intercalate into the lipid bilayer of the stratum corneum, potentially altering membrane permeability and facilitating the passage of active compounds mdpi.com.
Vehicle Effects: The choice of vehicle plays a critical role in topical delivery. Simple liquid formulations incorporating penetration enhancers like DMSO and TPGs have shown more promising transdermal permeation of tocopherol compared to gel or emulsion-based systems core.ac.uk.
Controlled Release and Sustained Delivery System Development
The development of controlled and sustained release systems is crucial for optimizing the therapeutic benefits of this compound. Microencapsulation and nanoparticle-based technologies are key strategies employed to achieve this goal, ensuring a more prolonged and consistent delivery of the active compound cir-safety.orgscience.gov.
Dry Emulsions: The formulation of dry emulsions, utilizing specific oily carriers and surfactants, is a deliberate approach to modulate the release profile of VEN nih.govresearchgate.netresearchgate.net.
Microencapsulation Techniques: Different microencapsulation methods, such as those employing EHD techniques with zein, have demonstrated the ability to control the release rate of Vitamin E. Higher concentrations of the encapsulating agent, like zein, have been shown to promote a more prolonged release of Vitamin E mdpi.com.
Toxicological Assessment and Safety Profile in Research
In Vitro Cytotoxicity Studies of Vitamin E Nicotinate (B505614)
Direct in vitro cytotoxicity studies focusing specifically on Vitamin E Nicotinate are sparse in publicly available research. The majority of research on the cytotoxic effects of Vitamin E derivatives has centered on α-tocopheryl succinate (B1194679), which has demonstrated notable anticancer properties.
In contrast, this compound has not been implicated in the same cytotoxic, anti-proliferative activities against cancer cells. Research comparing various Vitamin E esters has shown that α-tocopheryl succinate induces differentiation, inhibits proliferation, and promotes cell death in murine melanoma cells, effects not observed with α-tocopheryl nicotinate or α-tocopheryl acetate (B1210297) nih.gov. Studies on new α-tocopherol derivatives designed as analogs of α-tocopheryl succinate and α-tocopheryloxyacetic acid have shown selective cytotoxicity against tumor cells, but these investigations have not included the nicotinate ester, reinforcing that the anticancer activity is highly specific to the succinate moiety mdpi.com.
While not a direct measure of cytotoxicity, some in vitro studies have highlighted other biological activities. For instance, α-tocopheryl nicotinate was found to be more effective than α-tocopheryl acetate in suppressing hydrogen peroxide-induced platelet aggregation and reducing lipid peroxidation in platelets nih.gov. This suggests a protective, rather than cytotoxic, effect on these specific cells under oxidative stress.
Preclinical Animal Toxicity Studies and Adverse Event Profiling
Systematic preclinical toxicology studies detailing parameters like LD50 or comprehensive organ toxicity for this compound are not widely published. However, some animal studies provide insights into its safety and biological effects.
In comparative studies in rat models of hypertension, treatment with tocopherol esters, including this compound, was shown to reduce the progression of hypertension and protect the animals from associated pathologies like myocardial fibrosis, pulmonary edema, weight loss, and death mdpi.com. Notably, the study concluded that α-tocopheryl nicotinate was approximately five times more potent than α-tocopheryl acetate in these protective, antihypertensive effects, indicating a favorable safety profile in this context mdpi.com.
General toxicity studies on other forms of Vitamin E provide a broader context. A 13-week study in Fischer 344 rats using high doses of d-alpha-tocopheryl acetate (up to 2000 mg/kg) resulted in some mortality in males, prolonged blood clotting times, and lung inflammation at all dose levels, indicating that excessive amounts of Vitamin E can be toxic nih.gov. While these findings are for the acetate ester, they underscore the potential for adverse effects at very high dosages of any Vitamin E form.
The table below summarizes key findings from preclinical animal studies involving this compound and related compounds.
| Compound | Animal Model | Study Focus | Key Findings | Reference |
| α-Tocopheryl Nicotinate | Rat (Hypertension model) | Antihypertensive effects | Protected against myocardial fibrosis, pulmonary edema, weight loss, and death. Was 5 times more potent than the acetate ester. | mdpi.com |
| α-Tocopheryl Nicotinate | Beagle Dogs | Absorption | Maximum blood concentrations were 5-fold higher in non-fasted subjects compared to fasted subjects. | mdpi.com |
| d-α-Tocopheryl Acetate | Fischer 344 Rats | 13-week toxicity | At 2000 mg/kg: mortality in males, prolonged clotting times, hemorrhagic issues. At all doses: interstitial lung inflammation. | nih.gov |
Investigation of Potential Prooxidant Effects at Elevated Concentrations
The antioxidant activity of Vitamin E (α-tocopherol) can paradoxically shift to a prooxidant effect under certain conditions, particularly at high concentrations and in the absence of co-antioxidants like Vitamin C to regenerate it from its radical form. This phenomenon is a characteristic of the tocopherol moiety itself and is therefore relevant to this compound, which is hydrolyzed to free tocopherol in the body nih.gov.
In vitro studies have demonstrated that α-tocopherol can exhibit prooxidant activity in isolated low-density lipoprotein (LDL) under conditions of mild oxidation when co-antioxidants are exhausted nih.gov. This occurs when the tocopheroxyl radical, formed after scavenging a free radical, is not promptly reduced back to tocopherol. Instead, it can participate in further oxidative reactions.
Meta-analyses of human clinical trials have suggested that high-dose Vitamin E supplementation (>400 IU/day) may be associated with increased all-cause mortality, a finding that some researchers have linked to this potential prooxidant effect nih.gov. While these studies did not specifically use this compound, the underlying biochemical mechanism is considered a class effect for high-dose Vitamin E.
Modulation of Carcinogenic Effects of Other Agents in Research Models
The role of Vitamin E esters in modulating carcinogenesis is highly dependent on the specific ester involved. Extensive research has identified α-tocopheryl succinate as a potent agent with anticancer activity, capable of inducing apoptosis and inhibiting tumor growth nih.govresearchgate.net.
Conversely, studies have explicitly shown that this compound is not implicated in this adjuvant cancer treatment activity nih.gov. In a review of α-tocopheryl succinate's anticancer properties, it was noted that α-tocopheryl nicotinate did not induce differentiation or inhibit proliferation in murine melanoma cells, unlike the succinate form nih.gov. This indicates a high degree of structural specificity for the anticancer effects observed within the Vitamin E ester family.
Furthermore, research on other esters has yielded mixed results. While tocopherol itself is generally seen as protective, some animal studies using Tocopheryl Acetate demonstrated an enhancement of photocarcinogenesis, though the effect was not dose-related researchgate.net. This highlights the complexity of the role of Vitamin E derivatives in cancer modulation and underscores that the effects of one ester cannot be generalized to others.
Dermatological Irritation and Sensitization Studies
While large-scale clinical safety assessments have reported that this compound is generally not an irritant or sensitizer (B1316253) in cosmetic formulations, there are multiple published case reports of allergic contact dermatitis (ACD) specifically attributed to this compound researchgate.netnih.govnih.govresearchgate.net. This suggests that while sensitization may be uncommon, a potential for hypersensitivity reactions exists in certain individuals.
One case report detailed a patient who developed ACD from a cosmetic product and showed a positive patch-test reaction to DL-alpha-tocopheryl nicotinate, but had negative reactions to both DL-alpha-tocopherol and nicotinamide (B372718) separately medscape.com. This indicates that the intact ester molecule, rather than its individual components, can be the specific allergen.
The table below summarizes published case reports on dermatological reactions to this compound.
| Study | Subject | Product Type | Patch Test Results | Conclusion | Reference |
| Navarro-Triviño et al. (2021) | Middle-aged female | Not specified | Positive for tocopheryl nicotinate. | Case of allergic contact dermatitis caused by tocopheryl nicotinate. | nih.gov |
| Oshima et al. (2003) | Adult female | Not specified | Positive for DL-alpha-tocopheryl nicotinate. | Case of allergic contact dermatitis due to DL-alpha-tocopheryl nicotinate. | nih.gov |
These case studies confirm that this compound can act as a contact allergen, causing scalp and skin dermatitis in sensitized individuals nih.govnih.gov.
Comparative Research: Vitamin E Nicotinate Vs. Other Tocopherol Esters
Comparative Pharmacokinetics and Hydrolysis Rates
The metabolic pathway and absorption efficiency of tocopherol esters are crucial determinants of their biological availability and subsequent physiological effects. Vitamin E esters are generally hydrolyzed in the intestine to release free α-tocopherol, which is then absorbed nih.govdntb.gov.uanih.gov. However, variations exist in the rate and extent of this process among different esters.
Research indicates that Vitamin E Nicotinate (B505614) and Alpha-Tocopheryl Acetate (B1210297) follow different metabolic and hydrolysis timelines. Studies in rats have demonstrated that α-tocopheryl nicotinate is hydrolyzed more slowly than α-tocopheryl acetate nih.gov. This slower rate of hydrolysis may influence its mechanism of action, with some researchers hypothesizing that the gradual release of α-tocopherol and nicotinic acid could be beneficial nih.gov.
The efficiency of absorption and subsequent distribution to tissues can differ between tocopherol esters. Animal studies have shown that higher concentrations of α-tocopherol appear in the lymphatic system of rats administered α-tocopheryl nicotinate compared to those given α-tocopheryl acetate nih.gov. This suggests a potential for more efficient absorption or transport into the lymph.
Despite this, a significant portion of Vitamin E Nicotinate is converted to its constituent parts before systemic circulation. It has been noted that between 76% and 90% of radiolabeled α-tocopheryl nicotinate is hydrolyzed into unesterified α-tocopherol before it appears in the lymph nih.gov. The absorption process for tocopherol esters requires the presence of bile salts and pancreatic juice for effective intestinal absorption and lymphatic transport nih.govnih.gov. In general, α-tocopherol is absorbed via the lymphatic pathway and is transported in association with chylomicrons researchgate.net. From the plasma, it is distributed to all lipoprotein fractions and secreted from the liver associated with very-low-density lipoproteins (VLDL) researchgate.netnih.gov. The majority of the body's α-tocopherol is found in the liver, adipose tissue, and skeletal muscle researchgate.net.
Differential Biological Activities and Efficacy Profiles
Beyond pharmacokinetics, this compound exhibits distinct biological effects when compared to other tocopherol esters, particularly in antioxidant activity, platelet function, and cellular signaling.
While tocopherol esters like Alpha-Tocopheryl Acetate are valued for their stability, they possess minimal antioxidant capacity themselves and must be hydrolyzed to the active α-tocopherol form scispace.comhealthline.com. The primary antioxidant function of these compounds is therefore dependent on the release of free tocopherol. However, some studies indicate superior efficacy for the nicotinate ester in specific contexts. In one in vitro study, the lipid peroxidation of platelets induced by hydrogen peroxide was significantly reduced by α-tocopheryl nicotinate, an effect not observed with α-tocopheryl acetate mdpi.com. This suggests that in certain biological environments, this compound may provide more effective antioxidant protection.
A notable difference between this compound and other esters lies in their potent effects on platelet aggregation. Multiple studies have demonstrated that this compound is a more powerful inhibitor of platelet aggregation than both free α-tocopherol and Alpha-Tocopheryl Acetate mdpi.comnih.gov.
In one study, this compound was found to be 1 to 5 times more potent than the acetate ester and 2 to 18 times more potent than unesterified tocopherol in inhibiting collagen-induced aggregation nih.gov. Further research comparing the two esters found that α-tocopheryl nicotinate effectively suppressed platelet aggregation induced by hydrogen peroxide, whereas α-tocopheryl acetate did not mdpi.com. Similarly, ADP-induced platelet aggregation was suppressed by the nicotinate ester but not the acetate form mdpi.com. This anti-aggregation effect is considered a non-antioxidant function of vitamin E compounds researchgate.net.
| Compound | Effect on Collagen-Induced Aggregation (Relative Potency) nih.gov | Effect on Hydrogen Peroxide-Induced Aggregation mdpi.com | Effect on ADP-Induced Aggregation mdpi.com |
|---|---|---|---|
| This compound | Most Potent (2-18x > α-tocopherol; 1-5x > α-tocopheryl acetate) | Suppressive Effect | Suppressive Effect |
| Alpha-Tocopheryl Acetate | More Potent than α-tocopherol | No Suppressive Effect | No Suppressive Effect |
| Alpha-Tocopherol (B171835) (Unesterified) | Least Potent | N/A | N/A |
Emerging research suggests that the intact this compound molecule may possess unique biological functions independent of its role as a precursor to Vitamin E and niacin rsc.org. Metabolomic studies have revealed that this compound can elicit cellular signaling events that are distinct from those triggered by Alpha-Tocopheryl Acetate combined with niacin mdpi.com.
Specifically, treating human vascular smooth muscle cells with this compound led to the upregulation of various primary fatty acid amides, including arachidonoylethanolamine (anandamide) mdpi.com. This effect was not observed to the same extent in cells treated separately with Alpha-Tocopheryl Acetate and niacin, indicating that the intact ester structure is responsible for this signaling activity rsc.orgmdpi.com. This suggests a potential for this compound to function through receptor-mediated signaling pathways, a role that distinguishes it from other vitamin E esters which are primarily viewed as delivery forms of α-tocopherol rsc.org. In addition to these unique actions, the released α-tocopherol is known to influence signaling pathways, such as by decreasing the activity of protein kinase C (PKC), which plays a role in its anti-platelet aggregation effects scispace.commdpi.comresearchgate.net.
Comparative Therapeutic Outcomes in Preclinical and Clinical Disease Models
Research comparing this compound to other tocopherol esters, such as acetate and succinate (B1194679), has revealed significant differences in therapeutic efficacy across various disease models. These distinctions appear to be context-dependent, with certain esters showing superiority for specific conditions.
In preclinical models of hypertension, α-tocopheryl nicotinate demonstrated greater potency than α-tocopheryl acetate. Studies in rats indicated that while both esters could reduce the progression of hypertension, the nicotinate form was up to five times more potent than the acetate ester and significantly more effective than unesterified tocopherol in protecting against associated pathologies like myocardial fibrosis and pulmonary edema nih.gov.
Clinical investigations into microcirculation disturbances also suggest a therapeutic advantage for the nicotinate ester. In a crossover study involving patients with microcirculatory issues, α-tocopheryl nicotinate was more effective at improving skin microcirculation compared to α-tocopheryl acetate nih.gov. Another study with patients who did not respond to α-tocopheryl acetate treatment showed significant improvement when switched to α-tocopheryl nicotinate nih.gov.
Conversely, in the context of oncology, α-tocopheryl succinate has been identified as the most effective form of vitamin E for anti-cancer activity. A key study demonstrated that α-tocopheryl succinate induced differentiation, inhibited proliferation, and promoted cell death in murine melanoma cells, effects not observed with either α-tocopheryl nicotinate or α-tocopheryl acetate nih.govtandfonline.comresearchgate.net. This suggests a high degree of specificity for the succinate ester in modulating cancer cell biology tandfonline.comresearchgate.netdynamicchiropractic.com.
In immunology-related preclinical models, the differences are less pronounced. Both α-tocopheryl nicotinate and α-tocopheryl acetate were found to enhance the humoral immune response in mice in a dose-dependent manner, facilitating a shift from IgM to IgG antibody production nih.gov. Similarly, both esters were capable of inhibiting IgE antibody formation in mice, with the nicotinate ester showing slightly greater potency nih.gov.
Table 1: Comparative Therapeutic Outcomes of Vitamin E Esters in Disease Models
| Disease Model | Esters Compared | Key Findings | Species |
|---|---|---|---|
| Hypertension | α-tocopheryl nicotinate vs. α-tocopheryl acetate | Nicotinate ester was up to 5 times more potent in reducing hypertension progression and protecting against myocardial fibrosis. | Rat |
| Microcirculation Disturbances | α-tocopheryl nicotinate vs. α-tocopheryl acetate | Nicotinate ester showed a more significant improvement in skin microcirculation. | Human |
| Cancer (Melanoma) | α-tocopheryl succinate vs. α-tocopheryl nicotinate vs. α-tocopheryl acetate | Only the succinate ester induced differentiation, inhibited proliferation, and promoted apoptosis in cancer cells. | Mouse (in vitro) |
| Humoral Immune Response | α-tocopheryl nicotinate vs. α-tocopheryl acetate | Both esters enhanced hemagglutinin titers and facilitated a shift from IgM to IgG antibody production. | Mouse |
| Allergic Response (IgE) | α-tocopheryl nicotinate vs. α-tocopheryl acetate | Both esters inhibited IgE antibody formation; nicotinate showed slightly greater potency. | Mouse |
Mechanistic Distinctions between Different Ester Forms of Vitamin E
The therapeutic differences among Vitamin E esters like nicotinate, acetate, and succinate are rooted in fundamental mechanistic distinctions, primarily related to their hydrolysis, absorption, and the potential for the intact ester to exert unique biological effects.
A foundational principle of Vitamin E ester metabolism is that the ester bond must be cleaved to release free tocopherol, the biologically active antioxidant form, prior to absorption nih.govnih.gov. This hydrolysis is a critical, rate-limiting step plos.org. It is generally carried out by esterases in the intestinal lumen, such as pancreatic lipase (B570770) or cholesteryl ester hydrolase mdpi.comoregonstate.edu.
A key distinction among esters is the rate at which this hydrolysis occurs. Studies in rats have shown that α-tocopheryl nicotinate is hydrolyzed more slowly than α-tocopheryl acetate nih.gov. This slower hydrolysis may lead to a more sustained release of α-tocopherol. Furthermore, research suggests that the hydrolysis of esters is not necessarily a prerequisite for intestinal absorption nih.gov. Evidence indicates that a portion of Vitamin E esters can be absorbed intact and subsequently hydrolyzed intracellularly by a mucosal esterase located in the endoplasmic reticulum of the enterocyte researchgate.net. The slower hydrolysis of the nicotinate ester may result in a greater proportion of it being absorbed in its esterified form nih.govresearchgate.net.
Once hydrolyzed, the released α-tocopherol is preferentially recognized by the hepatic α-tocopherol transfer protein (α-TTP), which incorporates it into lipoproteins for distribution throughout the body oregonstate.edunih.gov. This protein's specificity for α-tocopherol is the primary reason for its retention in the body over other vitamin E forms nih.govnih.gov. The efficiency and rate of hydrolysis of a given ester directly influence the amount of α-tocopherol available to this crucial transport system.
Perhaps the most significant mechanistic distinction is the emerging evidence that intact esters can possess biological activities independent of their function as a source of vitamin E.
This compound : Metabolomics studies have shown that this compound can influence cells differently than a simple combination of Vitamin E acetate and niacin mdpi.com. Specifically, intact this compound was found to upregulate various primary fatty acid amides and activate mitogen-activated protein kinases (MAPKs), suggesting it can directly engage in cell signaling pathways mdpi.com.
Vitamin E Succinate : The potent anti-cancer activity of α-tocopheryl succinate is attributed to the action of the intact molecule tandfonline.comresearchgate.net. Unlike other forms, the succinate ester selectively induces the production of reactive oxygen species (ROS) within cancer cells, triggering apoptosis, while remaining non-toxic to normal cells dynamicchiropractic.com. This activity is not a feature of free tocopherol and is not shared by the nicotinate or acetate esters, highlighting a unique mechanism tied directly to the succinate moiety tandfonline.comresearchgate.net.
These findings indicate that the ester group is not merely a protective cap for the tocopherol molecule but can define the compound's metabolic fate and confer novel biological functions.
Table 2: Mechanistic Distinctions Between Tocopherol Esters
| Mechanism | This compound | Vitamin E Acetate | Vitamin E Succinate |
|---|---|---|---|
| Rate of Hydrolysis | Slower than acetate, allowing for more sustained release and potential for intact absorption. nih.gov | Faster hydrolysis compared to nicotinate; can be a rate-limiting and saturable process. nih.govplos.org | Hydrolyzed in the intestine, but its primary unique activity relies on the intact molecule. |
| Site of Action | Acts as a source of α-tocopherol post-hydrolysis; intact ester may have unique signaling roles (e.g., MAPK activation). mdpi.com | Primarily acts as a source of α-tocopherol following hydrolysis. nih.gov | Intact ester has direct, selective pro-apoptotic effects on cancer cells not seen in other esters. tandfonline.comresearchgate.netdynamicchiropractic.com |
| Unique Molecular Effects (Intact Ester) | Upregulates fatty acid amides; activates cell signaling pathways. mdpi.com | No unique molecular effects of the intact ester have been prominently reported. | Induces differentiation and apoptosis in cancer cells. nih.govtandfonline.comresearchgate.net |
Emerging Research Frontiers and Future Directions for Vitamin E Nicotinate Studies
Further Elucidation of Endogenous Roles and Pathophysiological Significance
Recent metabolomics studies have provided compelling evidence that vitamin E nicotinate (B505614) is not merely a synthetic compound for supplementation but is formed endogenously within biological systems. researchgate.netrsc.orgresearchgate.net A pivotal discovery was the identification of vitamin E nicotinate in rat heart tissue. sigmaaldrich.comnih.govnih.gov Notably, the diet of these animals contained vitamin E acetate (B1210297) and niacin separately, not the esterified form, indicating that an in vivo mechanism for its synthesis exists. rsc.orgmdpi.com
The pathophysiological significance of this endogenous molecule was underscored by the finding that its levels were dramatically reduced—by as much as 30-fold—in the hearts of rats with heart failure. researchgate.netresearchgate.netsigmaaldrich.comnih.gov This decrease was specific to this compound; other forms of vitamin E, such as α-tocopherol, were not significantly altered. rsc.orgresearchgate.net This specificity suggests that the depletion of this compound in heart failure is not simply a consequence of generalized oxidative stress but may point to a distinct role for the molecule in cardiac pathophysiology. rsc.orgnih.gov These findings strongly support the hypothesis that this compound has specific biological functions independent of acting as a mere antioxidant source, prompting further research into its role in health and disease. researchgate.netresearchgate.net
| Condition | Relative Level of this compound | Key Observation | Reference |
|---|---|---|---|
| Healthy Control | Normal | A 30-fold decrease was observed in the failing heart compared to healthy controls. | sigmaaldrich.comnih.govnih.gov |
| Heart Failure | Dramatically Decreased (~30x lower) |
Exploration of Novel and Unique Signaling Pathways Elicited by Intact this compound
A significant frontier in this compound research is the exploration of signaling pathways activated by the intact ester. Evidence suggests that the molecule elicits cellular responses that cannot be replicated by the co-administration of its individual components, vitamin E and niacin. researchgate.netrsc.org This indicates the existence of specific receptors or targets for the intact this compound structure. researchgate.net
In cultured human vascular smooth muscle cells, treatment with this compound, but not with a combination of vitamin E acetate and niacin, led to the rapid formation of anandamide (B1667382) (arachidonoylethanolamine), a primary fatty acid amide, within minutes. researchgate.netresearchgate.netsigmaaldrich.com Furthermore, this compound was shown to activate mitogen-activated protein (MAP) kinase signaling pathways. researchgate.netresearchgate.netsigmaaldrich.com These findings strongly suggest that this compound functions as a distinct signaling molecule. Future research is needed to identify the specific receptors it may interact with, possibly a G-protein coupled receptor, and to fully map the downstream signaling cascades it initiates. rsc.orgresearchgate.net
| Signaling Event | Cellular Effect | Experimental Context | Reference |
|---|---|---|---|
| Anandamide Formation | Upregulation of primary fatty acid amides. | Treatment of cultured human cells. | researchgate.netrsc.orgsigmaaldrich.com |
| MAP Kinase Activation | Activation of a key cell signaling pathway. | Treatment of cultured human cells. | researchgate.netresearchgate.netsigmaaldrich.com |
Potential Applications in Cell Reprogramming and Regenerative Medicine Research
Preliminary studies have indicated a potential role for this compound in the fields of cell reprogramming and regenerative medicine. In a rat model of pulmonary hypertension-induced right ventricular damage, the administration of a pharmacological reprogramming cocktail that included this compound showed promising results. nih.gov
Electron microscopy revealed that the damaged ultrastructure of cardiomyocytes, including myofibrils and mitochondria, was restored following treatment with the cocktail containing this compound. nih.gov While these findings are preliminary, they suggest that this compound, possibly through its antioxidant properties or unique signaling functions, can support pharmacological reprogramming strategies aimed at repairing tissue damage in vivo. nih.gov This opens an exciting, albeit nascent, research avenue to define the precise role and mechanisms of this compound in promoting cellular regeneration and its potential as an adjunct in regenerative therapies. nih.gov
Identification of Novel Therapeutic Targets and Indications for Investigation
The unique biological activities of this compound suggest several new therapeutic targets and indications for investigation, beyond its historical use as a "microcirculation activator". mdpi.com The profound connection between its depletion and heart failure makes cardiovascular disease a primary area for future research. nih.govnih.gov Its vasodilatory properties and ability to improve blood flow also point toward potential applications in managing hypertension and peripheral artery disease. patsnap.com
Furthermore, patents and older studies have suggested its potential utility in diabetes, reducing body fat, and inhibiting viral replication, though these areas require modern, mechanistic investigation. nih.gov The compound's ability to modulate lipid metabolism, a characteristic of both its vitamin E and niacin components, suggests a role in addressing dyslipidemia. patsnap.com The anti-inflammatory and antioxidant effects may also be leveraged for dermatological applications and in conditions characterized by oxidative stress. patsnap.comgreenherbology.com
Development of Advanced Preclinical Models for Efficacy and Safety Assessment
Future progress in understanding and applying this compound therapeutically will depend on the development and use of advanced preclinical models. While initial research has utilized rat models of hypertension and heart failure, as well as various in vitro cell culture systems, more sophisticated models are needed. nih.govnih.gov
This includes the development of animal models with genetic modifications to the potential, yet-to-be-identified, receptors or enzymes involved in the synthesis and signaling of endogenous this compound. Such models would be invaluable for definitively establishing its physiological roles. Furthermore, three-dimensional organoid and "organ-on-a-chip" models could offer more physiologically relevant platforms for studying its effects on specific tissues, such as cardiac or vascular tissues, and for higher-throughput screening of its therapeutic potential. In vitro and in vivo models studying transdermal permeation are also crucial for optimizing formulations for cosmetic or therapeutic delivery. researchgate.net
Research into Multicomponent Formulations and Synergistic Biological Approaches
The inclusion of this compound in a multi-component "cocktail" for cardiac cell reprogramming highlights a promising research direction: exploring its efficacy in combination therapies. nih.gov Investigating the synergistic effects of this compound with other therapeutic agents could unlock new treatment paradigms. For instance, combining its vasodilatory and antioxidant properties with other cardiovascular drugs could offer a multi-pronged approach to treating complex conditions like heart failure or atherosclerosis. patsnap.comifcardio.org
Research should also focus on formulation science to enhance its stability and bioavailability. While some studies suggest that this compound may act as an effective carrier for nicotinic acid, further investigation is needed to understand the pharmacokinetics of different formulations. mdpi.com Exploring its combination with other antioxidants or signaling molecules could reveal synergistic effects that are more potent than the individual components alone.
Integration of Complementary Omics Technologies (e.g., Proteomics, Transcriptomics) in Future Research
The initial discovery of endogenous this compound was made possible by metabolomics. researchgate.netmdpi.com The future elucidation of its functions will be greatly accelerated by the integration of a full suite of "omics" technologies. frontiersin.org
Transcriptomics: Analyzing changes in gene expression following treatment with this compound will help identify the genes and regulatory networks it influences. This could, for example, reveal its impact on genes related to inflammation, cell growth, or mitochondrial function.
Proteomics: This approach can identify the proteins that are differentially expressed or modified in response to this compound, providing direct insight into the cellular machinery it affects and helping to pinpoint its molecular targets.
Nutrigenomics: As a broader field, this will help understand how this compound interacts with the genome to influence health, providing a basis for personalized nutrition or therapeutic strategies. frontiersin.org
By combining these powerful, high-throughput technologies, researchers can build a comprehensive, systems-level understanding of the biological roles of this compound, moving from initial observations to a detailed mechanistic portrait. researchgate.netfrontiersin.org
Strategies for Addressing Existing Research Data Gaps and Standardizing Methodologies
The study of this compound, an ester combining α-tocopherol and nicotinic acid, presents a unique field of research that remains significantly underdeveloped compared to other forms of Vitamin E, such as α-tocopheryl acetate and α-tocopheryl succinate (B1194679). nih.govnih.gov While preliminary research has indicated its potential in lowering blood pressure, reducing body fat, and inhibiting virus proliferation, significant gaps in the existing data and a lack of standardized research methodologies hinder a comprehensive understanding of its biological significance and therapeutic potential. mdpi.com Addressing these challenges is crucial for advancing the field and translating preclinical findings into credible applications.
A primary research gap is the limited number of studies focused specifically on α-tocopheryl nicotinate. nih.govnih.gov Much of the available literature is outdated, creating a need for modern research to validate and expand upon earlier findings. researchgate.net Furthermore, the discovery that α-tocopheryl nicotinate occurs endogenously in the heart and its levels are dramatically decreased in heart failure suggests a significant, yet poorly understood, biological role that warrants deeper investigation. nih.govnih.govmdpi.com
To build a robust body of evidence, future research must focus on systematic and standardized approaches. This involves not only filling the voids in our current knowledge but also ensuring that new data is comparable, reproducible, and reliable.
Key Research Gaps and Proposed Strategies
A structured approach is necessary to systematically address the current deficiencies in this compound research. This involves identifying specific knowledge gaps and formulating targeted strategies that employ modern analytical and clinical research paradigms.
| Research Data Gap | Proposed Strategy for Resolution |
| Lack of Comparative Efficacy Studies | Design and execute head-to-head preclinical and clinical studies comparing the metabolic fate and biological effects of this compound against α-tocopherol, α-tocopheryl acetate, and α-tocopheryl succinate. This will help delineate its unique properties. nih.govmdpi.com |
| Unclear Mechanism of Action | Employ advanced 'omics' technologies (metabolomics, proteomics, transcriptomics) to elucidate the unique cellular and signaling pathways modulated by this compound, independent of its hydrolysis into Vitamin E and niacin. nih.govmdpi.com |
| Scarcity of Human Clinical Trials | Initiate well-designed, double-blind, placebo-controlled clinical trials in human subjects to investigate promising preclinical findings, particularly in relation to cardiovascular health and microcirculation. mdpi.com |
| Limited Understanding of Metabolism | Conduct detailed pharmacokinetic and pharmacodynamic studies to clarify the rate and extent of hydrolysis, absorption of the intact ester, and distribution and excretion of its metabolites. nih.gov |
| Endogenous Production and Function | Investigate the biosynthetic pathways responsible for the endogenous formation of this compound and its physiological role, especially in cardiac tissue where its deficiency has been linked to heart failure. nih.govmdpi.com |
Standardizing Methodologies for Future Research
The lack of consistency in research methods is a significant barrier to comparing findings across different studies. Establishing standardized methodologies is fundamental for building a coherent understanding of this compound.
Chemical Synthesis and Purity: A critical first step is the standardization of the chemical or enzymatic synthesis of this compound for research purposes. mdpi.com Protocols should be established to ensure high purity and characterization of the final compound, eliminating variability between research batches that could confound study results.
Analytical Quantification: Validated and standardized analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are required for the accurate quantification of this compound and its metabolites in biological matrices (e.g., plasma, tissues). This will ensure that measurements of absorption, distribution, metabolism, and excretion are reliable and comparable across laboratories.
Preclinical Models: There is a need to establish standardized in vitro and in vivo models. This includes using consistent cell lines (e.g., human vascular smooth muscle cells) and animal models of disease (e.g., rat models of hypertension) to test the compound's effects. mdpi.comnih.gov Standardizing these models will improve the reproducibility of findings related to its mechanisms and efficacy.
Clinical Trial Protocols: For human studies, a consensus on trial design, outcome measures, and biomarkers is essential. Developing standardized protocols for clinical trials will facilitate meta-analyses and systematic reviews in the future, providing a higher level of evidence for its potential health benefits.
By strategically addressing these data gaps and implementing standardized methodologies, the scientific community can overcome the current limitations in this compound research. This concerted effort will pave the way for a clearer understanding of its unique biological functions and a more accurate assessment of its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of Vitamin E Nicotinate in vivo, and what analytical techniques are employed to track its hydrolysis products?
- Methodological Answer : this compound is hydrolyzed in the bloodstream into α-tocopherol (vitamin E) and niacin (vitamin B3). To study this process, researchers use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify hydrolysis products in plasma or serum. Stability studies under physiological pH and temperature conditions are critical for validating hydrolysis kinetics. For example, preclinical models (e.g., rodent studies) often involve timed blood sampling post-administration to track metabolite levels .
Q. What in vitro models are commonly used to evaluate the antioxidant efficacy of this compound?
- Methodological Answer : Lipid peroxidation assays in cell membranes (e.g., erythrocyte ghost models) are standard for assessing antioxidant activity. Researchers measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assays to quantify oxidative damage. Additionally, cell culture models (e.g., endothelial cells under oxidative stress) are used to evaluate protection against reactive oxygen species (ROS) using fluorescent probes like DCFH-DA .
Q. How do researchers ensure the reliability of dissolution testing for this compound formulations?
- Methodological Answer : Dissolution profiles are assessed using media mimicking physiological conditions (Table 1). For example:
| Medium | pH | Surfactant |
|---|---|---|
| Water + 0.2% SDS | ~7 | Sodium dodecyl sulfate |
| HCl + 0.2% SDS | 1.2 | Same |
| Acetate buffer + 0.2% SDS | 4.5 | Same |
| Citrate buffer + 0.2% SDS | 6.8 | Same |
HPLC quantifies drug release, and similarity factors (f2) compare generic vs. reference formulations .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound's role in pulmonary hypertension-associated oxidative stress?
- Methodological Answer : Preclinical models (e.g., rats with monocrotaline-induced pulmonary hypertension) are used to analyze metabolomic changes. Targeted LC-MS identifies decreases in α-tocopherol nicotinate levels, correlating with ROS markers like 8-isoprostane. Longitudinal studies with tissue-specific ROS assays (e.g., heart and lung homogenates) and echocardiography are recommended to assess functional outcomes .
Q. How can conflicting data on this compound's lipid-modifying effects be reconciled across clinical trials?
- Methodological Answer : Discrepancies arise from variables such as patient subgroups (e.g., diabetics vs. non-diabetics), dosing regimens (e.g., 300 mg TID vs. 100 mg BID), and endpoints (e.g., LDL-C vs. HDL-C). Meta-analyses should stratify data by these factors. For example, in a study combining this compound with berberine, triglyceride (TG) and LDL-C improvements were significant, but total cholesterol (TC) was not, highlighting the need for combination-specific protocols .
Q. What methodological considerations are critical when evaluating this compound in combination therapies for cardiovascular diseases?
- Methodological Answer : Randomized controlled trials (RCTs) should include:
- Dose-response arms : Testing standalone vs. combination doses (e.g., berberine 0.5g BID + this compound 0.1g BID).
- Endpoint harmonization : Standardizing lipid profiles (TG, LDL-C, HDL-C) and inflammatory markers (e.g., CRP).
- Safety monitoring : Liver function tests (ALT/AST) and niacin-induced flushing assessments .
Q. How can metabolomic approaches enhance understanding of this compound's endogenous roles in disease states?
- Methodological Answer : Untargeted metabolomics using LC-MS or NMR can identify novel metabolites (e.g., oxidized niacin derivatives) in tissues. Pathway analysis tools (e.g., KEGG, MetaboAnalyst) map interactions between this compound hydrolysis products and endogenous antioxidant systems. For example, decreased α-tocopherol nicotinate in right heart failure models suggests compartment-specific oxidative stress mechanisms .
Data Analysis and Contradiction Management
Q. What statistical strategies address variability in this compound's bioavailability studies?
- Methodological Answer : Non-compartmental pharmacokinetic analysis (NCA) calculates AUC0-t and Cmax with bootstrap resampling to account for inter-subject variability. Bioequivalence studies use 90% confidence intervals for AUC and Cmax ratios (test/reference), adhering to FDA or EMA guidelines. Cross-over designs minimize confounding factors in human trials .
Q. How should researchers handle ethical and data protection challenges in clinical trials involving this compound?
- Methodological Answer : Compliance with GDPR or HIPAA requires anonymization/pseudonymization of participant data. Training protocols for staff on data protection laws (e.g., via workshops or e-learning modules) are mandatory. Risk assessments must address potential breaches in sensitive health data storage .
Tables for Reference
Table 1 : Dissolution Media for this compound Capsule Testing
| Medium | pH | Surfactant |
|---|---|---|
| Water + 0.2% SDS | ~7 | Sodium dodecyl sulfate |
| HCl + 0.2% SDS | 1.2 | Same |
| Acetate buffer + 0.2% SDS | 4.5 | Same |
| Citrate buffer + 0.2% SDS | 6.8 | Same |
Table 2 : Clinical Trial Parameters for Lipid-Modifying Studies
| Parameter | Therapy Group (n=78) | Simvastatin Group (n=72) |
|---|---|---|
| Dosage | 0.1g BID + 0.5g BID | 20mg QD |
| Duration | 2 months | 2 months |
| TG Improvement | 68% | 45%* |
| LDL-C Reduction | 22% | 18%* |
| Cost (USD/month) | $12 | $45* |
| *P < 0.05 vs. therapy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
